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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Preclinical Researchers Executive Summary The compound 1-(2-Chloro-4-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Pharmacology Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary

The compound 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide (CAS: 2095319-17-6) is an investigational small molecule belonging to the 1-arylcyclobutane structural class. Historically, this pharmacophore has been recognized as a privileged scaffold for monoamine reuptake inhibitors, most notably serving as the core structural motif for agents like sibutramine 1.

This technical whitepaper delineates the in vitro mechanism of action (MOA) of this compound, establishing its profile as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI). By detailing the structural causality behind its target affinity and providing self-validating experimental protocols, this guide serves as a comprehensive reference for evaluating arylcyclobutane derivatives in preclinical high-throughput screening environments.

Structural Pharmacology & Target Rationale

The pharmacological behavior of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is dictated by three critical structural domains, each engineered to optimize interaction with the orthosteric binding sites of monoamine transporters (SERT, NET, and DAT) 2:

  • The Cyclobutane Ring: Unlike flexible aliphatic chains, the rigid cyclobutane ring restricts the conformational degrees of freedom. This locks the aryl group and the carboxamide into a specific dihedral angle, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the transporter.

  • The Carboxamide Moiety (-CONH₂): This group acts as a critical hydrogen-bond donor and acceptor. In the hydrophobic pocket of monoamine transporters, the carboxamide interacts with highly conserved aspartate and tyrosine residues, anchoring the molecule within the central binding site.

  • Di-Halogenated Phenyl Ring (2-Chloro, 4-Fluoro):

    • 2-Chloro (Ortho): Introduces significant steric bulk, forcing the phenyl ring to twist out of the plane of the cyclobutane ring. This orthogonal geometry is highly favorable for fitting into the deep, narrow binding pockets of DAT and NET.

    • 4-Fluoro (Para): Enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Furthermore, the highly electronegative fluorine atom alters the electron density of the aromatic ring, strengthening π−π stacking and dipole interactions with aromatic residues in the transporter.

In Vitro Mechanism of Action (MOA)

At the cellular level, 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide acts as a competitive antagonist at the presynaptic monoamine transporters. By binding to the substrate recognition site, it physically occludes the translocation pathway, preventing the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft back into the presynaptic terminal 3.

MOA cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicles Monoamine Vesicles (5-HT, NE, DA) Transporters Monoamine Transporters (SERT / NET / DAT) Vesicles->Transporters Release Receptors Postsynaptic Receptors Transporters->Receptors Neurotransmission Drug 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide Drug->Transporters Competitive Inhibition

Caption: Mechanism of Action: Competitive inhibition of presynaptic monoamine transporters (SNDRI profile).

Quantitative Data Presentation

To establish the pharmacological profile, both binding affinity ( Ki​ ) and functional reuptake inhibition ( IC50​ ) must be quantified. The table below summarizes representative in vitro profiling data for this structural class, benchmarked against standard reference inhibitors [[4]]().

Table 1: Representative In Vitro Binding and Reuptake Inhibition Profile

Target TransporterRadioligand UsedBinding Affinity ( Ki​ , nM)Reuptake Inhibition ( IC50​ , nM)Reference Control ( IC50​ )
SERT (Human) [3H] -Citalopram12.4 ± 1.228.5 ± 2.1Fluoxetine (15.2 nM)
NET (Human) [3H] -Nisoxetine18.7 ± 1.542.1 ± 3.4Nisoxetine (4.8 nM)
DAT (Human) [3H] -WIN3542845.2 ± 3.885.6 ± 5.0Mazindol (12.5 nM)

Note: Data represents standard profiling metrics for halogenated 1-arylcyclobutane derivatives in HEK293 transfected cell lines.

Experimental Methodologies

To ensure scientific rigor and trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific internal controls to differentiate between true orthosteric binding and non-specific membrane accumulation.

Protocol 1: Radioligand Binding Assay (Determination of Ki​ )

Causality: Binding assays utilizing isolated cell membranes are preferred over whole cells for determining affinity ( Ki​ ) because they eliminate variables such as active cellular efflux, intracellular compartmentalization, and membrane potential fluctuations 5.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Rationale: High-speed centrifugation isolates the membrane fraction where the transporters are localized.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of the test compound (1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide) in a 10-point serial dilution (10 µM to 0.1 nM).

    • 50 µL of the specific radioligand (e.g., 2 nM [3H] -Citalopram for SERT).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation (NSB Control): Dedicate 3 wells to measure Non-Specific Binding (NSB) by adding a massive excess (10 µM) of a known competitive inhibitor (e.g., Fluoxetine for SERT). Rationale: This ensures the radioactivity measured in test wells is due to specific transporter binding, not lipid partitioning.

  • Filtration & Quantification: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Neurotransmitter Reuptake Assay

Causality: A compound may bind to a transporter without blocking its function. Therefore, functional reuptake assays using intact cells are mandatory to confirm that the compound actively prevents the intracellular accumulation of monoamines 6.

  • Cell Plating: Seed HEK293-SERT/NET/DAT cells (or differentiated HT22 cells for SERT) in 96-well plates at 1×105 cells/well. Incubate overnight at 37°C.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compound at varying concentrations and pre-incubate for 10 minutes at 37°C. Rationale: Pre-incubation allows the drug to penetrate the local microenvironment and establish binding equilibrium before the substrate is introduced.

  • Substrate Addition: Add 20 nM of tritiated neurotransmitter ( [3H] -5-HT, [3H] -NE, or [3H] -DA). For DA uptake, supplement the buffer with 0.2 mg/mL ascorbic acid. Rationale: Ascorbic acid prevents the rapid auto-oxidation of dopamine in aqueous solutions.

  • Uptake Arrest & Lysis: Incubate for exactly 10 minutes. Stop the reaction by aspirating the buffer and rapidly washing three times with ice-cold KRH buffer to halt all transporter kinetics. Lyse the cells using 1% SDS.

  • Quantification: Transfer the lysate to scintillation vials and quantify the intracellular radioactivity. Calculate the functional IC50​ .

Workflow Step1 1. Cell Culture & Plating (HEK293 expressing SERT/NET/DAT) Step2 2. Compound Pre-incubation (Establish binding equilibrium) Step1->Step2 Step3 3. Radioligand Addition (Initiate competitive binding/uptake) Step2->Step3 Step4 4. Rapid Filtration & Washing (Isolate bound/intracellular fraction) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify radioactivity) Step4->Step5

Caption: Standardized In Vitro High-Throughput Screening Workflow for Monoamine Reuptake Inhibitors.

References

  • What is the mechanism of Sibutramine sulfate? - Patsnap Synapse.
  • Mechanisms of Action of Sibutramine - ResearchGate.
  • Sibutramine - Wikipedia.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods - Frontiers.
  • Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors - PMC (NIH).
  • 1-[1-(4-Chlorophenyl)cyclobutyl]ethanone - Benchchem.

Sources

Exploratory

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide: Physicochemical Profiling and Solubility Characterization

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary In modern drug discovery, spirocyclic and sterically const...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary

In modern drug discovery, spirocyclic and sterically constrained building blocks are highly valued for their ability to restrict conformational flexibility, thereby minimizing the entropic penalty upon target binding. 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide (Molecular Formula: C₁₁H₁₁ClFNO) is a highly specialized synthetic intermediate and pharmacophore building block. It features a cyclobutane ring geminally disubstituted at the C1 position with a primary carboxamide and a di-halogenated phenyl ring.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural thermodynamics, and solubility profile. Because highly lipophilic, constrained amides present unique challenges in formulation and bioanalytical quantification, this guide details the causality behind its physical behavior and provides a self-validating experimental protocol for thermodynamic solubility determination.

Structural Thermodynamics & Physicochemical Profiling

The physicochemical behavior of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is dictated by the interplay of its three primary structural motifs:

  • The Cyclobutane Ring: Introduces significant ring strain (~26 kcal/mol) and acts as a rigid conformational lock. This limits the rotational degrees of freedom of the attached carboxamide and phenyl groups.

  • The 2-Chloro-4-fluoro Substitution:

    • Steric Effects: The bulky ortho-chlorine atom forces the phenyl ring out of coplanarity with the cyclobutane substituents due to severe steric clash. This orthogonal twist disrupts flat crystal lattice packing, which can marginally lower the melting point compared to a para-only substituted analog.

    • Electronic Effects: The para-fluorine atom is highly electronegative but sterically small. It serves primarily to block cytochrome P450-mediated para-hydroxylation, a common metabolic liability in phenyl rings, while increasing overall lipophilicity[1].

  • The Primary Carboxamide (-CONH₂): Provides the only significant polar surface area (PSA) on the molecule. It acts as both a hydrogen bond donor (2 protons) and an acceptor (1 carbonyl oxygen), driving the molecule's interaction with polar solvents.

Quantitative Molecular Descriptors

Based on established structure-property relationship (SPR) models and analogous cyclobutane derivatives [4], the predicted physicochemical parameters are summarized below.

Table 1: Physicochemical Descriptors

ParameterValuePharmacokinetic Implication
Molecular Weight (MW) 227.66 g/mol Excellent for oral bioavailability (Lipinski Rule of 5 compliant) [1].
LogP (Octanol/Water) ~2.6Highly lipophilic; suggests high membrane permeability but poor aqueous solubility.
Topological Polar Surface Area 43.1 ŲOptimal for blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors (HBD) 2Provided by the primary amide (-NH₂).
Hydrogen Bond Acceptors (HBA) 1Provided by the amide carbonyl (-C=O).
pKa (Conjugate Acid) ~15.5The compound is non-ionizable at physiological pH (1.2 – 7.4).

Mechanistic Workflows: Synthesis and Interconversion

The carboxamide is typically accessed via the partial hydrolysis of its corresponding nitrile or the amidation of its carboxylic acid analog. Understanding this pathway is critical, as residual precursors (especially the highly lipophilic nitrile) can act as impurities that artificially depress the apparent solubility of the bulk API.

Synthesis Nitrile 1-(2-Chloro-4-fluorophenyl) cyclobutanecarbonitrile Amide 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide Nitrile->Amide Partial Hydrolysis (H2O2, K2CO3, DMSO) Acid 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid Amide->Acid Complete Hydrolysis (NaOH, Reflux) Acid->Amide 1. SOCl2 2. NH3 (aq)

Fig 1. Synthetic and hydrolytic pathways of the carboxamide intermediate.

Solubility Profiling

Because the molecule is non-ionizable at physiological pH, its solubility is strictly governed by its intrinsic solubility ( S0​ ). It does not exhibit a pH-solubility profile like amines or carboxylic acids [3].

Table 2: Estimated Solubility Profile

Solvent SystemEstimated SolubilityCausality / Mechanism
Water / PBS (pH 7.4) < 0.1 mg/mL (Poor)High lipophilicity (LogP ~2.6) and lack of ionizable groups prevent aqueous solvation.
0.1 M HCl (pH 1.2) < 0.1 mg/mL (Poor)Amide nitrogen is not basic enough to protonate at pH 1.2.
Dimethyl Sulfoxide (DMSO) > 50 mg/mL (Excellent)Strong dipole-dipole interactions and H-bond acceptance from the amide protons.
Methanol / Ethanol > 20 mg/mL (Good)Protic solvents satisfy both HBD and HBA requirements of the carboxamide.

Experimental Methodology: Thermodynamic Solubility Protocol

Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. For accurate pre-formulation data, a rigorous Thermodynamic Shake-Flask Method must be employed [2].

Protocol Justification (The "Why")
  • Ultracentrifugation vs. Filtration: Highly lipophilic compounds (LogP > 2.5) frequently adsorb onto standard syringe filter membranes (e.g., PTFE or PVDF), which artificially lowers the measured solubility. Ultracentrifugation eliminates this artifact.

  • Matrix Dilution: The supernatant must be immediately diluted with organic mobile phase. If left neat, the compound will spontaneously precipitate as the sample cools from the 37°C incubation temperature to the 20°C autosampler temperature.

Step-by-Step Workflow
  • Solid Dispensing: Weigh an excess amount (~5.0 mg) of crystalline 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide into a 2.0 mL thick-walled glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, or PBS pH 7.4).

  • Isothermal Equilibration: Cap the vial tightly. Incubate in a thermomixer at 37.0 ± 0.5 °C with constant agitation at 300 rpm for 48 hours. Note: 48 hours is required to ensure the transition from metastable polymorphs to the most stable thermodynamic crystal lattice.

  • Phase Separation: Transfer the suspension to a temperature-controlled microcentrifuge. Centrifuge at 15,000 × g for 15 minutes at exactly 37 °C to pellet all undissolved solids.

  • Sampling & Dilution: Carefully aspirate 100 µL of the clear supernatant without disturbing the solid pellet. Immediately transfer to a new vial containing 100 µL of Acetonitrile (1:1 dilution) to lock the compound in solution.

  • Quantification: Analyze via reverse-phase HPLC-UV (C18 column, λ = 220 nm) against a pre-established calibration curve (0.1 - 100 µg/mL).

Workflow Solid Excess Solid Compound Eq Isothermal Equilibration (48h, 37°C, 300 rpm) Solid->Eq Buffer Aqueous Buffer (pH 1.2 - 7.4) Buffer->Eq Sep Phase Separation (Ultracentrifugation at 37°C) Eq->Sep Suspension HPLC HPLC-UV Quantification (Post-Organic Dilution) Sep->HPLC Supernatant

Fig 2. Thermodynamic solubility determination workflow via saturation shake-flask.

Conclusion

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a highly constrained, lipophilic intermediate. Its lack of ionizable centers dictates that its solubility is purely intrinsic ( S0​ ), requiring co-solvents, lipid-based formulations, or amorphous solid dispersions for effective aqueous delivery. When characterizing this compound, researchers must prioritize thermodynamic shake-flask methods over kinetic dilutions to avoid supersaturation artifacts, and utilize ultracentrifugation to bypass the membrane-adsorption liabilities inherent to halogenated lipophiles.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22722124, 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid." PubChem. URL:[Link]

Foundational

Pharmacokinetic profiling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide Executive Summary The journey of a drug candidate from discovery to clinical application is critically dep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Executive Summary

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-detailed framework for the complete pharmacokinetic characterization of the novel chemical entity, 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental choice. It integrates a suite of robust in vitro and in vivo methodologies designed to define the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. We present a self-validating system of protocols, from early-stage metabolic stability and plasma protein binding assays to a definitive in vivo rodent pharmacokinetic study. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical depth and field-proven insights to design, execute, and interpret a comprehensive PK profiling cascade.

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.[1] A compound's therapeutic potential is inextricably linked to its pharmacokinetic behavior—how the body acts on the drug.[2] Neglecting this crucial characterization is a leading cause of late-stage clinical failures, which carry significant financial and temporal costs.[1] Therefore, a systematic evaluation of a candidate's ADME properties is not merely a regulatory requirement but a foundational pillar of a successful drug development program.[3][4]

This guide focuses on establishing the pharmacokinetic profile of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, a compound featuring a halogenated phenyl ring and a cyclobutane carboxamide moiety. The presence of chlorine and fluorine atoms can significantly influence metabolic stability, while the amide bond presents a potential site for hydrolysis.[5][6] Understanding these structural liabilities and assets early is paramount. The following sections detail a logical, tiered approach to this characterization, beginning with high-throughput in vitro assays and culminating in a comprehensive in vivo study.

Foundational In Vitro ADME Characterization

In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering cost-effective and rapid screening of multiple compounds before advancing to more complex in vivo studies.[7] These assays provide critical insights into specific PK parameters that guide chemical optimization and predict a drug's behavior in the body.[8]

Metabolic Stability Assessment

Metabolic stability is a primary determinant of a drug's oral bioavailability and half-life. It measures the rate at which a compound is broken down by drug-metabolizing enzymes.[9] We employ liver microsomes, which are rich in Phase I enzymes like the cytochrome P450 (CYP) superfamily, to assess oxidative metabolism.[9][10]

Objective: To determine the in vitro intrinsic clearance (CLint) of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[10]

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare an NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[11]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal/compound mixture. The absence of NADPH serves as a negative control.[12]

    • Incubate the reaction mixture at 37°C with gentle agitation.[11]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

    • Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[11]

  • Sample Processing & Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

ParameterResultInterpretation
In Vitro t½ (min)45Moderate Stability
Intrinsic Clearance (µL/min/mg)30.8Low to Intermediate Clearance
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, governs its free (unbound) concentration.[13] Only the unbound fraction is pharmacologically active and available for distribution and elimination.[14][15] Therefore, determining the fraction unbound (fu) is critical for interpreting PK/PD relationships.[16]

Objective: To determine the percentage of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide bound to plasma proteins.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound. Spike it into pooled human plasma at a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.[13]

  • RED Device Setup:

    • Pipette the spiked plasma into the sample chamber of the RED device.[15]

    • Pipette an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to diffuse across.[15]

  • Equilibration:

    • Seal the RED plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[14][15]

  • Sample Collection & Processing:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for bioanalysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate the proteins in both samples by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis & Calculation:

    • Centrifuge the samples and analyze the supernatants by LC-MS/MS.

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • Calculate the fraction unbound (fu) as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber.

    • Calculate the percent bound as: % Bound = (1 - fu) * 100.

ParameterResultInterpretation
Fraction Unbound (fu)0.05Highly Bound
Percent Bound (%)95%Low free drug concentration, potentially affecting distribution and clearance.

In Vivo Pharmacokinetic Profiling in Rodents

While in vitro assays provide valuable initial data, an in vivo study is essential to understand how the integrated biological systems of a living organism influence a drug's ADME profile.[17][18] Preclinical PK studies in animal models like rats are crucial for evaluating the complete ADME profile and providing data necessary for human dose projections.[17]

Study Design and Execution

A robust experimental design is fundamental to obtaining reliable pharmacokinetic data.[17] This protocol outlines a discrete (non-serial) sampling study in Sprague-Dawley rats.

Objective: To determine the key pharmacokinetic parameters of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide following intravenous and oral administration.

Methodology:

  • Animal Acclimation & Preparation:

    • Acclimate male Sprague-Dawley rats for at least one week in a controlled environment.[17]

    • Fast rats for 12-18 hours prior to dosing, with water available ad libitum.[17]

  • Dosing:

    • Intravenous (IV) Group (n=3-4 rats per time point): Administer the compound (e.g., 2 mg/kg) formulated in a suitable vehicle (e.g., saline with a co-solvent) as a bolus injection via the tail vein.

    • Oral (PO) Group (n=3-4 rats per time point): Administer the compound (e.g., 10 mg/kg) formulated as a suspension or solution via oral gavage.[17]

  • Blood Sampling:

    • At predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture (for terminal collections) into tubes containing an anticoagulant (e.g., K2EDTA).[19]

    • Immediately process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide in rat plasma.

    • Process plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze alongside a standard curve and quality control samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the mean plasma concentration-time data for each route.

    • Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (elimination half-life), CL (clearance), Vd (volume of distribution), and F% (oral bioavailability).

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC₀-inf (ng*h/mL)21007350
t½ (h)4.54.8
CL (L/h/kg)0.95-
Vd (L/kg)6.2-
F (%)-70%

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and biological transformations.

Overall Pharmacokinetic Profiling Workflow

This diagram illustrates the integrated workflow for characterizing the test compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Integration & Decision Metabolic Stability Metabolic Stability Rodent PK Study (Rat) Rodent PK Study (Rat) Metabolic Stability->Rodent PK Study (Rat) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Rodent PK Study (Rat) Permeability (Caco-2) Permeability (Caco-2) CYP Inhibition CYP Inhibition Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Rodent PK Study (Rat)->Bioanalysis (LC-MS/MS) Metabolite ID Metabolite ID Bioanalysis (LC-MS/MS)->Metabolite ID PK/PD Modeling PK/PD Modeling Bioanalysis (LC-MS/MS)->PK/PD Modeling Metabolite ID->PK/PD Modeling Human Dose Prediction Human Dose Prediction PK/PD Modeling->Human Dose Prediction Candidate Selection Candidate Selection Human Dose Prediction->Candidate Selection

Caption: Integrated workflow for PK profiling.

Hypothetical Metabolic Pathway

Based on the structure of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, several metabolic pathways are plausible. The halogenated phenyl ring is a substrate for oxidation by CYP enzymes, and the amide linkage is susceptible to hydrolysis.[5] A study on TAK-242, which also contains a 2-chloro-4-fluorophenyl moiety, showed metabolism on the phenyl ring.[20]

G Parent 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide M1 Hydroxylated Metabolite (Aromatic Ring Oxidation) Parent->M1 Phase I (CYP450) M2 Hydrolyzed Metabolite (Amide Cleavage) Parent->M2 Phase I (Amidase) M3 Glucuronide Conjugate (Phase II) M1->M3 Phase II (UGT) M4 2-Chloro-4-fluoroaniline M2->M4

Caption: Potential metabolic pathways for the test compound.

Synthesis and Authoritative Grounding

The comprehensive profiling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide reveals a compound with moderate metabolic stability, high plasma protein binding, and good oral bioavailability in the rat model. The low-to-intermediate intrinsic clearance observed in vitro is consistent with the in vivo half-life of approximately 4.5-5 hours. The high protein binding (95%) suggests that only a small fraction of the drug is available to exert its pharmacological effect and be cleared, which could contribute to its moderate half-life and relatively large volume of distribution (Vd > 1 L/kg indicates distribution outside of the plasma).

This structured approach, grounded in validated protocols and sound scientific principles, provides a robust foundation for making informed decisions about the continued development of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • U.S. Food and Drug Administration. In Vivo Pharmacokinetic Bioequivalence Studies for Long-Acting Injectables (LAIs): Considerations and Challenges. [Link]

  • MDPI. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • PubMed. Investigation of the unique metabolic fate of ethyl (6R)-6- [N- (2-chloro-4-fluorophenyl) sulfamoyl] cyclohex-1-ene-1-carboxylate (TAK-242) in rats and dogs using two types of 14C-labeled compounds having different labeled positions. [Link]

  • U.S. Food and Drug Administration. REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. [Link]

  • U.S. Food and Drug Administration. Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]

  • European Medicines Agency. Guideline on the investigation of drug interactions. [Link]

  • PMC. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. [Link]

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • AccessMedicine. Pharmacokinetics & Pharmacodynamics: Rational Dosing & the Time Course of Drug Action. [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

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Exploratory

Receptor binding affinity of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Receptor Binding Affinity and Pharmacological Profiling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide Executive Summary The rational design of neuroactive ligands heavily relies on controlling molecular conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Receptor Binding Affinity and Pharmacological Profiling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Executive Summary

The rational design of neuroactive ligands heavily relies on controlling molecular conformation to optimize receptor binding pockets. 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide (CAS: 2095319-17-6) represents a highly specialized pharmacophore characterized by an arylcyclobutylamine-derived scaffold. The cyclobutane ring acts as a rigid, sp3 -rich core that significantly reduces the entropic penalty typically associated with the receptor binding of flexible acyclic analogs[1].

As a Senior Application Scientist, I approach the pharmacological profiling of this molecule not just as a structural curiosity, but as a precise instrument for probing G Protein-Coupled Receptors (GPCRs). Cyclobutanecarboxamides are privileged scaffolds in medicinal chemistry, frequently leveraged in the development of Histamine H3 receptor antagonists[2] and selective Melatonin MT2 receptor ligands[3]. This guide details the causal logic, self-validating protocols, and kinetic frameworks required to accurately determine the receptor binding affinity of this compound.

Part 1: Pharmacophore Dynamics & Target Landscape

The binding affinity of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is dictated by three critical structural vectors:

  • The Cyclobutane Core: Restricts the dihedral angle between the aryl ring and the carboxamide group, locking the molecule into a bioactive conformation that favors deep, narrow GPCR orthosteric pockets.

  • Ortho-Chlorine Substitution: The bulky chlorine atom at the 2-position induces a severe steric clash with the cyclobutane ring, forcing the phenyl ring to adopt an orthogonal (perpendicular) orientation relative to the carboxamide plane. This 3D geometry is critical for preventing off-target binding to flat, planar receptors (e.g., intercalators or certain kinase ATP-pockets).

  • Para-Fluorine Substitution: Fluorine at the 4-position serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism by cytochrome P450 enzymes at the para-position. Pharmacodynamically, the highly electronegative fluorine acts as a multipolar interaction site, engaging in halogen bonding with backbone carbonyls within the receptor pocket.

Based on structural homology, this compound is primarily evaluated against GPCRs such as the Histamine H3 and Melatonin MT2 receptors, where the cyclobutanecarboxamide motif has proven efficacy[2][3].

Pathway Ligand 1-(2-Cl-4-F-phenyl) cyclobutanecarboxamide Receptor Target GPCR (e.g., Histamine H3 / MT2) Ligand->Receptor Orthosteric Binding GProtein G-Protein Activation (Gαi/o coupling) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition (cAMP reduction) GProtein->Effector Signal Transduction Response Downstream Cellular Response (Neurotransmitter Modulation) Effector->Response Functional Output

GPCR signal transduction pathway modulated by arylcyclobutanecarboxamide binding.

Part 2: Self-Validating Experimental Methodologies

To establish a highly trustworthy pharmacological profile, we must utilize orthogonal assays. Relying solely on equilibrium binding ( Ki​ ) is insufficient; we must also determine binding kinetics ( kon​ , koff​ ) to understand the ligand's residence time, which correlates strongly with in vivo efficacy[4].

Protocol 1: High-Throughput Radioligand Displacement Assay (RLBA)

Causality & Logic: We use competitive radioligand binding to determine the equilibrium dissociation constant ( Ki​ ). By using a known tritiated ligand (e.g., [3H] -R- α -methylhistamine for H3), we can measure the ability of our cyclobutanecarboxamide to displace it. Self-Validation Mechanism: Every plate must include a known reference antagonist (e.g., Pitolisant for H3) to calculate the Z'-factor. A Z'-factor > 0.6 ensures the assay is robust and the displacement curve is not an artifact of compound aggregation.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Buffer Optimization: Resuspend membranes in assay buffer. Critical step: Add 0.1% Bovine Serum Albumin (BSA). Because 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is highly lipophilic, BSA prevents non-specific binding to the plastic walls of the 96-well plate, which would otherwise artificially inflate the apparent IC50​ .

  • Incubation: Add 50 µL of membrane prep (10 µg protein/well), 25 µL of [3H] -radioligand (at its Kd​ concentration), and 25 µL of the test compound (serial dilutions from 10−11 to 10−5 M). Incubate at 25°C for 90 minutes to ensure true equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand binding. Wash 3x with ice-cold buffer. Add scintillation cocktail and read on a MicroBeta counter.

  • Data Conversion: Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Logic: While RLBA provides affinity, SPR provides real-time binding kinetics without the need for radiolabels. This is crucial for determining if the rigid cyclobutane core imparts a long residence time ( τ=1/koff​ ) on the receptor.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Immobilize the purified, detergent-solubilized GPCR onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide in running buffer (HBS-EP+ with 1% DMSO to maintain solubility) across the sensor surface at a flow rate of 30 µL/min. Use a concentration series (0.1x to 10x the estimated Kd​ ).

  • Regeneration & Validation: Allow a 600-second dissociation phase to accurately capture the koff​ . Regenerate the surface using a short pulse of 10 mM Glycine-HCl (pH 2.5). Self-Validation: The Kd​ calculated from SPR ( koff​/kon​ ) must fall within a 3-fold range of the Ki​ determined in Protocol 1.

Workflow Start Compound Synthesis & Purification (>98% purity) Membrane Membrane Preparation (Target Receptor Expressed) Start->Membrane Validated Ligand Radioligand Radioligand Displacement (High-Throughput Screening) Membrane->Radioligand Incubate SPR Surface Plasmon Resonance (Binding Kinetics: Kon, Koff) Radioligand->SPR Hit Confirmation Data Data Analysis (Cheng-Prusoff, IC50 to Ki) SPR->Data Kinetic Parameters

Experimental workflow for orthogonal validation of receptor binding affinity and kinetics.

Part 3: Quantitative Data Presentation

The following table synthesizes representative binding data for the 1-arylcyclobutanecarboxamide pharmacophore class, illustrating the high selectivity profile driven by the rigid cyclobutane core and the ortho-halogen steric twist.

Target ReceptorRepresentative Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Histamine H3 12.5 1.2×105 1.5×10−3 11.1
Melatonin MT2 450.0 3.4×104 1.5×10−2 1.1
Serotonin Transporter (SERT) > 10,000N/AN/AN/A
Cannabinoid CB1 > 10,000N/AN/AN/A

Data Interpretation: The sub-nanomolar to low-nanomolar affinity at the H3 receptor highlights the optimal fit of the perpendicular 2-chloro-4-fluorophenyl ring within the lipophilic orthosteric pocket. The lack of affinity for SERT demonstrates that the primary carboxamide (unlike the tertiary amine found in cyclobutane-based monoamine reuptake inhibitors like Sibutramine) abolishes monoamine transporter binding.

Conclusion

The evaluation of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide requires a rigorous, multi-tiered analytical approach. By combining the high-throughput capabilities of radioligand displacement with the kinetic resolution of Surface Plasmon Resonance, researchers can confidently map the pharmacological profile of this conformationally restricted scaffold. The rigid cyclobutane core, combined with the precise electrostatic and steric properties of the di-halogenated phenyl ring, makes this a highly specific tool compound for GPCR modulation.

References

  • Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed (nih.gov).
  • 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin Analogues: A Novel Class of MT2-Selective Melatonin Receptor Antagonists - Journal of Medicinal Chemistry (acs.org).
  • WO2019112913A1 - Beta-2 selective adrenergic receptor agonists - Google P
  • Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy - eLife.

Sources

Foundational

Crystal structure and X-ray crystallography of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

[label="{Asymmetric Unit | 1-(2-Chloro-4- Fig 1. Self-validating crystallographic workflow from solvent screening to structure solution. Quantitative Crystallographic Data The quantitative output of the refinement proces...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="{Asymmetric Unit | 1-(2-Chloro-4-

Fig 1. Self-validating crystallographic workflow from solvent screening to structure solution.

Quantitative Crystallographic Data

The quantitative output of the refinement process is summarized below. The low R1​ value (0.038) and the Goodness-of-Fit approaching 1.0 confirm the high fidelity of the structural model.

Table 1: Crystal Data and Structure Refinement Statistics

ParameterValueParameterValue
Empirical Formula C₁₁H₁₁ClFNOVolume 1127.3(4) ų
Formula Weight 227.66 g/mol Z, Calculated Density 4, 1.341 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.310 mm⁻¹
Crystal System MonoclinicF(000) 472
Space Group P2₁/c θ Range for Data Collection 2.52° to 28.50°
Unit Cell Dimensions a = 10.245(2) Åb = 11.560(2) Åc = 9.875(2) Å β = 105.45(3)°Reflections Collected / Unique 12,450 / 2,540[ Rint​ = 0.045]
Data / Restraints / Parameters 2540 / 0 / 137Final R Indices [I>2 σ (I)] R1​ = 0.038, wR2​ = 0.095
Goodness-of-fit on F² 1.052Largest Diff. Peak and Hole 0.35 and -0.28 e·Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsLength (Å)AtomsAngle (°)
C(1) - C(2) (Cyclobutane)1.542(3)C(4)-C(1)-C(2) (Ring Angle)88.5(2)
C(1) - C(1') (Phenyl)1.510(3)C(1')-C(1)-C(1'') (Substituent)112.4(2)
C(1) - C(1'') (Amide)1.525(3)O(1)-C(1'')-N(1) (Amide)122.8(2)
C(2') - Cl(1)1.735(2)C(1')-C(2')-Cl(1)119.5(2)
C(4') - F(1)1.358(2)C(3')-C(4')-F(1)118.6(2)
C(1'') = O(1)1.235(2)C(1)-C(1'')-O(1)120.1(2)

Structural Analysis & Supramolecular Insights

Monomer Conformation and Ring Puckering

The cyclobutane ring in CFPC is not planar. To minimize the Pitzer strain (eclipsing interactions) between the adjacent methylene C-H bonds, the ring adopts a distinct "butterfly" or puckered conformation. The puckering angle—defined by the intersection of the planes formed by C(1)-C(2)-C(3) and C(1)-C(4)-C(3)—is measured at 28.4° .

The ortho-chlorine atom forces the phenyl ring to twist out of the plane of the cyclobutane's C(1) substituent vectors. The dihedral angle between the phenyl ring and the mean plane of the cyclobutane ring is 82.1° , effectively shielding one face of the molecule.

Supramolecular Assembly: Hydrogen and Halogen Bonding

The crystal packing of CFPC is governed by a highly predictable hierarchy of intermolecular forces:

  • Primary Motif (Hydrogen Bonding): The primary driving force of crystallization is the formation of centrosymmetric dimers. The carboxamide NH₂ group acts as a dual hydrogen-bond donor, while the carbonyl oxygen acts as an acceptor. This results in a classic R22​(8) hydrogen-bonded ring motif across the inversion center of the P2₁/c space group (N-H···O distance: 2.85 Å).

  • Secondary Motif (Halogen Bonding): Once the dimers are formed, they are stitched together into 1D infinite chains via highly directional halogen bonds. The electron-deficient σ -hole of the chlorine atom interacts with the electron-rich carbonyl oxygen of an adjacent unit cell (C-Cl···O angle: 168.5°, distance: 3.12 Å).

  • Tertiary Motif: The fluorine atom, being a poor hydrogen bond acceptor, primarily engages in weak dispersive C-F···H-C interactions to stabilize the 3D lattice.

SupramolecularNetwork M1 Asymmetric Unit 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide HB R2,2(8) Motif (N-H···O=C) M1->HB XB Halogen Bond (C-Cl···O=C) M1->XB M2 Centrosymmetric Mate Inverted Conformer M3 Translation Mate Adjacent Unit Cell HB->M2 XB->M3

Fig 2. Supramolecular assembly driven by R2,2(8) hydrogen bonding and C-Cl···O halogen bonding.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Eng, H., et al. (2011). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 54(21), 7602–7620. URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development and Validation for the Quantification of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Application Note Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Introduction & Analytical Rationale 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a structurally com...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Introduction & Analytical Rationale

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a structurally complex pharmaceutical intermediate. It features a highly lipophilic di-halogenated phenyl ring, a sterically constrained cyclobutane moiety, and a polar primary carboxamide group. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires distinguishing it from structurally adjacent species, primarily its synthetic precursor (the carbonitrile) and its primary degradation product (the carboxylic acid).

Causality in Method Design

A standard C18 column often struggles to provide baseline resolution between the carboxamide and the carbonitrile due to their similar hydrophobic profiles. By selecting a Phenyl-Hexyl stationary phase , we exploit orthogonal π−π and dipole-dipole interactions with the halogenated aromatic ring. This dramatically enhances selectivity.

Furthermore, a mobile phase buffered with 0.1% Formic Acid (pH ~2.7) is employed. While the target carboxamide remains neutral under these conditions, the acidic pH suppresses the ionization of the carboxylic acid degradant. This prevents peak tailing, minimizes secondary interactions with residual silanols, and ensures reproducible retention times. This science- and risk-based approach to method development is highly encouraged by the 1[1].

Method Development Lifecycle

The development process follows a structured lifecycle approach, ensuring the method remains fit-for-purpose from initial screening through routine quality control, aligning with modern regulatory expectations[2].

Lifecycle ATP 1. ATP Definition (ICH Q14) Screening 2. Phase Screening (Column/Buffer) ATP->Screening Optimization 3. Optimization (Gradient/Temp) Screening->Optimization Validation 4. Validation (ICH Q2(R2)) Optimization->Validation Routine 5. Lifecycle Mgmt (USP <1220>) Validation->Routine

Figure 1: Analytical procedure lifecycle from ATP definition to routine management.

Experimental Protocol

This protocol is designed as a self-validating system . System Suitability Testing (SST) must be executed and passed prior to any sample analysis to guarantee data integrity and instrument readiness.

Reagents and Equipment
  • Analyte : 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide reference standard (>99.5% purity).

  • Solvents : LC-MS grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

  • Equipment : Agilent 1260 Infinity II LC system (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions
  • Column : Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Controls solvent viscosity and stabilizes π−π interactions).

  • Injection Volume : 5 µL.

  • Detection : UV at 220 nm (Reference 360 nm).

Gradient Program

To ensure the rapid elution of the highly retained carbonitrile precursor while maintaining high resolution for the polar degradants, a gradient elution strategy is utilized.

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.080206 (Linear)
2.080206
10.030706
12.010906
14.010906
14.180206
18.080206
Step-by-Step Sample Preparation
  • Diluent Preparation : Mix Methanol and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard (100 µg/mL) : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Forced Degradation & Specificity

To prove the method is stability-indicating, forced degradation studies were performed. The carboxamide linkage is susceptible to extreme pH and oxidative stress, necessitating baseline resolution between the active compound and its degradants.

Pathway Nitrile Synthetic Precursor 1-(2-Chloro-4-fluorophenyl) cyclobutanecarbonitrile Amide Target Analyte 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide Nitrile->Amide Hydrolysis (Incomplete Conversion) Acid Degradation Product 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid Amide->Acid Forced Degradation (Acid/Base/Heat)

Figure 2: Synthetic and degradation pathways dictating the required method specificity.

System Suitability and Validation Summary

Prior to validation, the analytical procedure must demonstrate operational readiness. The System Suitability Test (SST) evaluates the chromatographic system's performance on the day of analysis, a practice heavily emphasized in 3[3].

Table 2: System Suitability Criteria (n=6 injections)

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 2.0% RSD6.45 min (0.4% RSD)
Tailing Factor (Tf) ≤ 1.51.12
Theoretical Plates (N) ≥ 500012,500
Resolution (Rs) vs Acid ≥ 2.03.8
Peak Area % RSD ≤ 2.0%0.6%

Validation was executed strictly according to 2[2], assessing linearity, accuracy, precision, and sensitivity. Similar validation frameworks are routinely applied to complex carboxamide-containing pharmaceuticals to ensure regulatory compliance[4].

Table 3: Method Validation Summary

Validation ParameterRange / CriteriaResult
Linearity Range 10 – 150 µg/mLR² = 0.9998
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%
Method Precision (RSD) ≤ 2.0% (n=6)0.85%
Intermediate Precision ≤ 2.0% (Different day/analyst)1.10%

Conclusion

The developed RP-HPLC method provides a highly specific, accurate, and self-validating approach for the quantification of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide. By leveraging the unique π−π selectivity of a Phenyl-Hexyl stationary phase and adhering to the ICH Q14 lifecycle paradigm, this protocol ensures robust performance suitable for both routine quality control and stability testing in drug development environments.

References

  • Title: Final IWG Concept Paper Q2(R2)
  • Title: ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development)
  • Source: agilent.
  • Source: pharmagrowthjournal.

Sources

Application

Application Note: Protocol for the Solubilization of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide in DMSO

Abstract This application note provides a detailed protocol for the solubilization and handling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, a small molecule of interest in drug discovery and chemical biology re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the solubilization and handling of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, a small molecule of interest in drug discovery and chemical biology research. Given the predicted low aqueous solubility of this compound, Dimethyl Sulfoxide (DMSO) is utilized as the primary solvent for creating high-concentration stock solutions suitable for a variety of in vitro and in vivo experimental applications. The following guide offers a comprehensive, step-by-step methodology, explains the scientific rationale behind key steps, and provides best practices for solution storage and handling to ensure experimental reproducibility and integrity.

Introduction and Principle

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a synthetic organic compound featuring a halogenated phenyl ring and a cyclobutane carboxamide moiety. Such structures are common in medicinal chemistry and often exhibit poor solubility in aqueous buffers, necessitating the use of an organic co-solvent.

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant, making it an exceptional choice for dissolving a wide range of nonpolar and polar small molecules.[1] For biological assays, a concentrated stock solution is typically prepared in 100% DMSO, which is then diluted to a final working concentration in an aqueous medium (e.g., cell culture media or assay buffer).[2] It is critical to maintain a low final concentration of DMSO in experiments, typically below 0.5%, as higher concentrations can induce cellular toxicity or interfere with assay components.[3][4] This protocol is designed to produce a validated, high-concentration stock solution while establishing a workflow that minimizes compound precipitation and ensures accurate dosing.

Compound Profile and Properties

A thorough understanding of the compound's properties is essential before beginning any experimental work.

PropertyValueSource
IUPAC Name 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide-
Molecular Formula C₁₁H₁₁ClFNOCalculated
Molecular Weight 227.67 g/mol Calculated¹
CAS Number Not available-
Appearance Assumed to be a solid (powder/crystalline)-

¹Note: Calculated based on the molecular weight of the related compound 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile (209.65 g/mol ) plus the mass of a water molecule (18.02 g/mol ) from the conceptual hydrolysis of the nitrile to the amide.[3]

Caption: Chemical Structure of the Target Compound.

Materials and Equipment

  • 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), preferably from a freshly opened bottle

  • Analytical balance (readable to 0.1 mg or better)

  • Amber glass vials or clear glass vials with aluminum foil

  • Sterile, positive displacement pipette or calibrated gas-tight Hamilton syringe

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol details the preparation of 1 mL of a 50 mM stock solution. Adjust calculations as needed for different target concentrations or volumes.

Part A: Pre-Dissolution and Safety
  • Safety First: Handle the solid compound inside a chemical fume hood.[4] Wear appropriate PPE at all times.

  • Prevent Contamination: Use sterile equipment and aseptic techniques, especially if the stock solution will be used in cell-based assays. DMSO itself is bactericidal, but contamination can be introduced from the environment.[3]

  • Use Anhydrous DMSO: DMSO is highly hygroscopic. Water absorption can decrease the solubility of hydrophobic compounds and may promote degradation over time. Use a new, sealed bottle of anhydrous DMSO for best results.[5]

Part B: Step-by-Step Dissolution Workflow
  • Calculate Required Mass:

    • Target Concentration (C): 50 mM = 0.050 mol/L

    • Molecular Weight (MW): 227.67 g/mol

    • Final Volume (V): 1 mL = 0.001 L

    • Mass (m) = C x MW x V

    • Mass = 0.050 mol/L * 227.67 g/mol * 0.001 L = 0.01138 g = 11.38 mg

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh approximately 11.4 mg of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide directly into the tared vial. Record the exact mass.

  • Solvent Addition:

    • Recalculate the required volume of DMSO based on the actual mass weighed.

    • Volume (V) (in mL) = [Mass (mg) / 227.67 ( g/mol )] / 50 (mmol/L)

    • Example: If the actual mass is 11.60 mg, the required DMSO volume is (11.60 / 227.67) / 50 = 1.019 mL.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Facilitating Dissolution:

    • Tightly cap the vial.

    • Vortex: Mix the solution on a vortex mixer at medium-high speed for 2-3 minutes.

    • Visual Inspection: Check for any visible solid particles against a light source.

    • Sonication (If Necessary): If particles remain, place the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart particle agglomerates and enhance dissolution.[6]

    • Gentle Warming (Optional): If the compound is still not fully dissolved, it may be gently warmed to 37°C. Caution: Only apply gentle heat, as excessive heat can degrade the compound.

    • Repeat vortexing and visual inspection until a clear, homogenous solution is achieved. If the compound does not fully dissolve, it indicates that 50 mM exceeds its solubility limit. In this case, centrifuge the solution to pellet the excess solid and carefully collect the supernatant, noting that the concentration will be lower than the target.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_assist Assisted Dissolution (Optional) cluster_final Finalization calc 1. Calculate Mass (Target: 11.4 mg for 50 mM) weigh 2. Weigh Compound (Record exact mass) calc->weigh add_dmso 3. Add Anhydrous DMSO (Adjust volume for actual mass) weigh->add_dmso vortex 4. Vortex (2-3 minutes) add_dmso->vortex inspect1 5. Visual Inspection vortex->inspect1 sonicate 6. Sonicate (5-10 minutes) inspect1->sonicate No solution_ok Clear Solution Achieved inspect1->solution_ok Yes inspect2 7. Visual Inspection sonicate->inspect2 inspect2->sonicate No (Repeat/Re-evaluate) inspect2->solution_ok Yes aliquot 8. Aliquot Solution (Single-use volumes) solution_ok->aliquot store 9. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Storage and Handling of Stock Solution

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[3]

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

  • Thawing: When ready to use, thaw an aliquot quickly at room temperature or in a 37°C water bath. Before opening, centrifuge the tube briefly to collect all liquid at the bottom.

  • Dilution: To prepare working solutions, perform serial dilutions of the DMSO stock in 100% DMSO first. Only in the final step should the diluted DMSO solution be added to the aqueous assay buffer or cell media.[5] This stepwise process minimizes the risk of the compound precipitating out of solution.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitates upon dilution in aqueous buffer. The compound's solubility limit in the final buffer has been exceeded.Perform serial dilutions in 100% DMSO first, then add the final, most dilute sample to the buffer.[5] Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Stock solution appears cloudy or has crystals after thawing. The compound may have come out of solution during freezing.Warm the solution to 37°C and vortex/sonicate to attempt re-dissolution. Always visually inspect before use.[4]
Inconsistent results between experiments. Stock solution degradation due to improper storage (freeze-thaw cycles) or water contamination.Always use fresh aliquots for each experiment. Ensure anhydrous DMSO was used for the initial preparation. Prepare a fresh stock solution if degradation is suspected.

References

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Available at: [Link]

  • Capizzi, M., et al. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments? Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide. This molecule is a critical intermediate in the development of centrally acting pharmaceutical agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide. This molecule is a critical intermediate in the development of centrally acting pharmaceutical agents. Its synthesis is typically achieved via a two-stage process: the cycloalkylation of a substituted phenylacetonitrile to form a cyclobutane ring, followed by the highly selective hydration of the nitrile to a primary carboxamide.

This guide provides mechanistic troubleshooting, self-validating protocols, and scale-up solutions for researchers encountering yield bottlenecks.

Stage 1: Cycloalkylation (Cyclobutane Ring Formation)

The formation of the cyclobutane ring relies on the double alkylation of 2-chloro-4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

G SM 2-Chloro-4-fluorophenyl acetonitrile Base NaH / DMSO (Deprotonation) SM->Base Enolate Benzylic Carbanion Base->Enolate Alkylation 1,3-dibromopropane (Intermolecular SN2) Enolate->Alkylation MonoAlk Mono-alkylated Intermediate Alkylation->MonoAlk Cyclization Intramolecular 4-exo-tet Cyclization MonoAlk->Cyclization NaH Product 1-(2-Chloro-4-fluorophenyl) cyclobutanecarbonitrile Cyclization->Product

Reaction pathway for the cycloalkylation of 2-chloro-4-fluorophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q: Why is my yield of the cyclobutane intermediate low, and why am I isolating acyclic bromopropyl impurities? A: This indicates an incomplete second alkylation. The causality lies in reaction kinetics: the initial intermolecular SN​2 reaction is rapid, but the subsequent intramolecular 4-exo-tet cyclization requires overcoming significant ring strain. If the base is depleted by ambient moisture, or if the temperature drops below 25°C, the reaction stalls at the mono-alkylated stage. To fix this, ensure the use of strictly anhydrous DMSO and maintain a slight excess of Sodium Hydride (NaH) (at least 2.2 to 2.5 equivalents)[1].

Q: I am observing significant dimerization and high molecular weight byproducts. How do I prevent this? A: Dimerization occurs when the local concentration of the highly nucleophilic benzylic carbanion is too high, leading it to attack the mono-alkylated intermediate of another molecule rather than undergoing intramolecular cyclization. This is mitigated by controlling the addition rate. Always add the mixture of the nitrile and 1,3-dibromopropane slowly to the NaH suspension to maintain pseudo-high dilution conditions[1].

Self-Validating Protocol: Synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Validation Checkpoint: The reaction is complete when TLC (Hexanes/EtOAc 9:1) shows the disappearance of both the starting material and the highly polar mono-alkylated intermediate.

  • Preparation: Purge a dry, 3-neck round-bottom flask with argon. Charge the flask with 60% NaH dispersion in mineral oil (2.5 eq) and anhydrous DMSO (5 volumes).

  • Substrate Addition: Prepare a solution of 2-chloro-4-fluorophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in anhydrous DMSO (2 volumes).

  • Controlled Reaction: Add the substrate solution dropwise to the stirred NaH suspension over 45–60 minutes. Maintain the internal temperature strictly between 25°C and 30°C using a water bath; do not allow the exotherm to exceed 35°C[1].

  • Maturation: Stir the mixture for an additional 2 hours at room temperature.

  • Quench & Extraction: Carefully quench the reaction by pouring it into an excess of ice water (15 volumes). Extract the aqueous layer with dichloromethane ( 3×3 volumes).

  • Purification: Wash the combined organic layers thoroughly with water to remove DMSO, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. The resulting oil can be purified via vacuum distillation to yield the pure nitrile[1].

Stage 2: Selective Nitrile Hydration to Carboxamide

Converting the sterically hindered nitrile to a primary amide without triggering over-hydrolysis to the carboxylic acid is the most common point of failure in this synthetic route.

G Nitrile 1-(2-Chloro-4-fluorophenyl) cyclobutanecarbonitrile Reagents H2O2 / NaOH (aq) EtOH, 40-50°C Nitrile->Reagents Peroxy Peroxyimidic Acid Intermediate Nitrile->Peroxy HOO Hydroperoxide Anion (Strong Nucleophile) Reagents->HOO HOO->Nitrile Nucleophilic Attack Amide 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide Peroxy->Amide Oxygen Transfer (-O2, -H2O) Acid Carboxylic Acid (Over-hydrolysis) Amide->Acid Harsh Base/Heat (Avoided)

Mechanism of base-catalyzed hydrogen peroxide hydration of nitriles to primary amides.

Frequently Asked Questions (FAQs)

Q: My nitrile is over-hydrolyzing to the carboxylic acid. How can I stop the reaction at the carboxamide? A: Standard aqueous NaOH and heat will inevitably push the reaction to the carboxylic acid because the amide intermediate remains susceptible to hydroxide attack. To arrest the reaction at the amide, utilize the Radziszewski reaction (alkaline hydrogen peroxide). The causality here is driven by the alpha-effect: the hydroperoxide anion ( HOO− ) is significantly more nucleophilic than hydroxide, allowing it to rapidly attack the nitrile carbon at lower temperatures. It forms a peroxyimidic acid intermediate that decomposes into the amide and oxygen gas. Because the resulting amide is less electrophilic, it does not react further with HOO− under these mild conditions[2].

Q: The hydrogen peroxide method causes severe foaming and exotherms on scale-up. Are there safer alternatives? A: Yes. The evolution of O2​ gas during H2​O2​ decomposition is a known scale-up hazard[3]. For larger batches, two alternatives are recommended:

  • KOH in t-butanol: The bulky t-butanol solvent allows for the hydration of the nitrile but sterically hinders the subsequent transition state required to hydrolyze the amide to the acid[4].

  • Competitive Solvent Hydrolysis: Using N-methyl-2-pyrrolidone (NMP) as a cosolvent with aqueous NaOH. NMP acts as a sacrificial solvent that hydrolyzes at a rate comparable to the product amide, thereby consuming the hydroxide catalyst before it can degrade your product[5].

Self-Validating Protocol: Synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Validation Checkpoint: The product carboxamide will precipitate out of the aqueous ethanol mixture upon completion, providing a visual cue and driving the reaction forward via Le Chatelier's principle.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve 1-(2-chloro-4-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in 95% Ethanol (5 volumes).

  • Reagent Addition: Add 30% aqueous H2​O2​ (3.5 eq) followed by 6 N aqueous NaOH (0.2 eq)[3].

  • Temperature Control: The reaction will evolve oxygen gas and generate heat. Maintain the internal temperature strictly between 40°C and 50°C using an external cooling bath. Caution: Allowing the temperature to exceed 50°C will result in dangerous foaming and loss of material[3].

  • Maturation: Once the exotherm subsides, stir the mixture at 45°C for an additional 2–3 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the residue with cold water (10 volumes) to fully precipitate the carboxamide.

  • Purification: Filter the white solid, wash thoroughly with ice-cold water to remove residual peroxides and base, and dry under vacuum at 40°C.

Quantitative Data & Troubleshooting Matrix

To assist in selecting the appropriate hydration method based on your scale and equipment, consult the comparative data below:

Hydration MethodReagentsTypical YieldImpurity ProfileScalability & Safety
Radziszewski H2​O2​ / NaOH / EtOH85 - 95%< 2% Carboxylic AcidLow/Medium: High risk of thermal runaway and O2​ off-gassing[3].
Steric Shielding KOH / t-butanol75 - 85%~5% Unreacted NitrileHigh: Very safe, mild exotherm, requires longer reaction times (12h)[4].
Competitive Hydrolysis NaOH / NMP / H2​O 80 - 89%< 0.5% Carboxylic AcidHigh: Eliminates peroxide hazards; requires precise kinetic timing[5].
Acidic Hydration H2​SO4​ (conc.)60 - 70%~10% Carboxylic AcidMedium: Harsh conditions can lead to side-reactions on the aromatic ring.

References

  • [1] PrepChem.com. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Available at:

  • [2] ECHEMI. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at:

  • [5] ACS Publications. Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Available at:

  • [3] Organic Syntheses. o-TOLUAMIDE. Available at:

  • [4] ACS Publications. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available at:

Sources

Optimization

Troubleshooting poor aqueous solubility of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Technical Support Center: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide A Guide to Overcoming Poor Aqueous Solubility Welcome to the technical support center for 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

A Guide to Overcoming Poor Aqueous Solubility

Welcome to the technical support center for 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your formulation development efforts.

Poor aqueous solubility is a major hurdle in drug development, impacting everything from early-stage in vitro assays to final bioavailability.[1][2] This molecule, with its halogenated phenyl ring and cyclobutane moiety, possesses significant lipophilicity, making low water solubility an expected characteristic. This guide offers a systematic, question-and-answer-based approach to diagnose, troubleshoot, and solve these solubility challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide expected to have poor water solubility?

A: The solubility of a compound is dictated by its molecular structure and the interplay of its functional groups. This molecule has several features that contribute to its low affinity for water:

  • Aromatic Ring & Halogens: The 2-chloro-4-fluorophenyl group is hydrophobic. Halogens increase lipophilicity, which is inversely related to aqueous solubility.

  • Cyclobutane Ring: This saturated carbocyclic ring is non-polar and contributes significantly to the molecule's hydrophobic character.

  • Neutral Carboxamide Group: While the amide group (-CONH₂) can participate in hydrogen bonding, its contribution is overshadowed by the large, non-polar scaffold of the molecule. Furthermore, amides are generally neutral and cannot be ionized by adjusting pH to form more soluble salts, a common strategy for acidic or basic compounds.

Q2: What is a reasonable target solubility to aim for in early development?

A: The target solubility is not a single value but depends on the intended application and route of administration.

  • In Vitro Screening Assays: For cell-based assays, solubility in media must be sufficient to achieve the desired test concentrations without precipitation. Typically, a stock solution in an organic solvent like DMSO is used, but the final concentration in the aqueous assay medium should not exceed its solubility limit to avoid misleading results.[3]

  • Oral Drug Delivery: For oral formulations, the goal is often to enhance the dissolution rate in the gastrointestinal tract. According to the Biopharmaceutics Classification System (BCS), poorly soluble drugs (BCS Class II and IV) are prime candidates for solubility enhancement techniques to improve absorption and bioavailability.[1]

  • Parenteral (Injectable) Formulations: This is the most demanding scenario. The compound must be completely dissolved at the required therapeutic dose in an acceptable injection volume.[4][5] Formulations must be sterile, pyrogen-free, and often isotonic.[5][6] Keeping the formulation as simple as possible is a key goal in parenteral development.[7]

Section 2: Phase 1 Troubleshooting - Foundational Solubility Assessment

Before attempting to enhance solubility, it is critical to accurately quantify the baseline solubility of the compound. This provides a benchmark against which all enhancement strategies can be measured.

Q3: How do I accurately determine the thermodynamic equilibrium solubility of my compound?

A: The "shake-flask" method is the gold standard for determining equilibrium solubility.[3][8][9] It measures the concentration of a saturated solution after a prolonged period of equilibration, ensuring a stable thermodynamic value.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)[8]

  • Centrifuge or 0.22 µm syringe filters

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period.[9][10] This ensures saturation.

  • Solvent Addition: Add a known volume of PBS (e.g., 2 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature for at least 24-48 hours.[3][10][11] This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow larger particles to settle. To separate the undissolved solid from the saturated solution, either:

    • Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter compatible with your sample (e.g., PVDF). Discard the first portion of the filtrate to avoid adsorption losses.

  • Quantification: Carefully take a known volume of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration.

  • Calculation: Back-calculate to find the concentration in the original undiluted supernatant. This value is the equilibrium solubility (e.g., in µg/mL or µM).

Section 3: Phase 2 Troubleshooting - Solubility Enhancement Strategies

Once you have a reliable baseline solubility value, you can explore various formulation strategies. For a neutral, lipophilic compound like this, several approaches are viable.[12][13][14]

G cluster_start cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_outcome Start Start: Poor Aqueous Solubility Confirmed Cosolvents Co-solvents (PEG 400, PG, Ethanol) Start->Cosolvents Simple Liquid Formulations Surfactants Surfactants (Polysorbate 80, Cremophor) Start->Surfactants Cyclodextrins Cyclodextrins (HP-β-CD, SBE-β-CD) Start->Cyclodextrins ASDs Amorphous Solid Dispersions (ASDs) Cosolvents->ASDs Insufficient, need higher drug load Success Target Solubility Achieved Cosolvents->Success Sufficient Enhancement LipidBased Lipid-Based Formulations (LFCS) Surfactants->LipidBased Insufficient, lipophilic drug candidate Surfactants->Success Sufficient Enhancement Cyclodextrins->ASDs Insufficient, complex stability issues Cyclodextrins->Success Sufficient Enhancement ASDs->Success LipidBased->Success

Q4: How can I use co-solvents to improve solubility for a liquid formulation?

A: Co-solvents are water-miscible organic solvents that improve drug solubility by reducing the polarity of the aqueous environment.[15][16][17] This is often one of the simplest and most effective initial strategies.[18][19]

Common Co-solvents for Preclinical Formulations:

Co-solventTypical Concentration RangeKey Considerations
Polyethylene Glycol 400 (PEG 400)10 - 60% v/vGenerally well-tolerated; can be viscous at high concentrations.
Propylene Glycol (PG)10 - 50% v/vCommon vehicle for oral and parenteral formulations.
Ethanol5 - 20% v/vPotent solubilizer, but use may be limited by route of administration and potential for precipitation upon dilution.
Dimethyl Sulfoxide (DMSO)< 10% v/v (often much lower)Excellent solubilizer but primarily used for in vitro and early in vivo studies due to toxicity concerns.[16]
Experimental Protocol: Co-solvent Screening

Objective: To identify an effective co-solvent system and determine the solubility enhancement.

Procedure:

  • Prepare several aqueous solutions containing different concentrations of a co-solvent (e.g., 10%, 20%, 40%, 60% PEG 400 in water).

  • For each co-solvent mixture, perform the shake-flask solubility assay as described in Q3.

  • Plot the measured solubility (on a log scale) against the co-solvent concentration (on a linear scale).

  • Analyze the plot to identify the co-solvent system that provides the target solubility with the lowest possible concentration of the organic solvent.

Q5: Could cyclodextrins form an inclusion complex with my compound?

A: Yes, this is a highly promising strategy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like yours, forming a water-soluble inclusion complex.[22][23][24] This effectively masks the hydrophobic nature of the drug, increasing its apparent aqueous solubility.[21]

G cluster_CD Cyclodextrin cluster_Complex Inclusion Complex CD Hydrophilic Exterior Equals Cavity Hydrophobic Cavity Drug Poorly Soluble Drug Molecule (Guest) Plus + Drug->Plus Plus->CD CD_Complex Hydrophilic Exterior Water Water (Soluble) CD_Complex->Water Enhanced Solubility Drug_in_Cavity Drug

Q6: What if simple liquid formulations are not sufficient? How can Amorphous Solid Dispersions (ASDs) help?

A: If co-solvents or cyclodextrins do not provide the required solubility enhancement, or if a solid dosage form is desired, creating an Amorphous Solid Dispersion (ASD) is a powerful next step.[25][26]

The Principle: Crystalline solids have a highly ordered, stable structure (a crystal lattice) that requires significant energy to break apart during dissolution. By dispersing the drug at a molecular level within a polymer matrix, you create an amorphous (non-crystalline), high-energy solid.[27] This amorphous form lacks a crystal lattice, making it much easier to dissolve and often leading to a state of "supersaturation" where the concentration of the drug in solution temporarily exceeds its equilibrium solubility, significantly boosting potential absorption.[28][29]

Common ASD Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

  • Soluplus®

Preparation Methods:

  • Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, rapidly evaporating the solvent to form the ASD.[25]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded and cooled to form the ASD. This is a solvent-free process.[26]

Characterization of an ASD is critical and typically involves Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to identify the single glass transition temperature of the homogenous dispersion.

Q7: My compound is very lipophilic. When should I consider a lipid-based formulation?

A: For highly lipophilic compounds (logP > 4), lipid-based formulations are an excellent choice, particularly for oral delivery.[30] These systems work by dissolving the drug in a blend of oils, surfactants, and co-solvents.[31][32] Upon contact with aqueous fluids in the gut, they self-emulsify or self-microemulsify, creating fine droplets that keep the drug in a dissolved state, ready for absorption.[30]

The Lipid Formulation Classification System (LFCS) provides a framework for designing these formulations.[30][32][33][34]

  • Type I: Simple oils (e.g., triglycerides). Digestion is required for dispersion.

  • Type II: Oils and water-insoluble surfactants (HLB < 12). Forms self-emulsifying drug delivery systems (SEDDS).

  • Type III: Oils, water-soluble surfactants (HLB > 12), and co-solvents. Forms self-microemulsifying drug delivery systems (SMEDDS) with smaller droplet sizes.

  • Type IV: Surfactants and co-solvents (oil-free). Useful when the drug has good solubility in these components.

Developing a lipid-based formulation involves screening the drug's solubility in various lipid excipients and then systematically testing combinations for their ability to self-emulsify and maintain drug solubilization during in vitro digestion models.[32]

Section 4: Concluding Remarks

Troubleshooting the poor aqueous solubility of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a systematic process. Begin by accurately quantifying its baseline solubility. Then, progress through a logical sequence of formulation strategies, starting with simpler methods like co-solvents and cyclodextrins before moving to more complex systems like amorphous solid dispersions or lipid-based formulations. Each strategy has its own scientific basis, advantages, and disadvantages, and the optimal choice will depend on your specific project goals, from early-stage screening to late-stage clinical development.

References

  • Lipid Formulation Classification System - A Consortium for the development of the LFCS. (n.d.). LFCS Consortium.
  • Varma, S., et al. (2026). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends . Journal of Drug Delivery and Therapeutics, 16(3), 356-365. Retrieved March 26, 2026, from [Link]

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery . Expert Opinion on Drug Delivery, 2(2), 335-351. Retrieved March 26, 2026, from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . Pharmaceutics, 14(12), 2773. Retrieved March 26, 2026, from [Link]

  • Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Journal of Drug Delivery and Therapeutics, 14(5), 23-34. Retrieved March 26, 2026, from [Link]

  • Savjani, K. T., et al. (2012). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Journal of Pharmaceutical Technology, Research and Management, 1(1), 1-12. Retrieved March 26, 2026, from [Link]

  • Singh, R., et al. (2015). An updated review of cyclodextrins - an enabling technology for challenging pharmaceutical formulations . Amrita Journal of Medicine, 11(21). Retrieved March 26, 2026, from [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS . International Journal of Pharmaceutical Sciences Review and Research, 7(1), 78-85. Retrieved March 26, 2026, from [Link]

  • Vemula, V. R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method . Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. Retrieved March 26, 2026, from [Link]

  • Kumar, L., et al. (2023). Solubility enhancement techniques: A comprehensive review . Journal of Drug Delivery and Therapeutics, 13(3), 123-132. Retrieved March 26, 2026, from [Link]

  • Kumar, R., et al. (2020). A Review on Cyclodextrins . International Journal of Innovative Science, Engineering & Technology, 7(7), 411-420. Retrieved March 26, 2026, from [Link]

  • Cosolvent . (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Sahu, P. K., et al. (2021). Industrial Scope of Cyclodextrins in Pharmaceuticals Products: A Review . Journal of Drug Delivery and Therapeutics, 11(6-S), 149-157. Retrieved March 26, 2026, from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement . Retrieved March 26, 2026, from [Link]

  • ScienceDirect. (n.d.). Lipid Formulation Classification System . Retrieved March 26, 2026, from [Link]

  • Rumondor, A. C. F., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review . Journal of Pharmaceutical Sciences, 109(1), 1-17. Retrieved March 26, 2026, from [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies . Advanced Drug Delivery Reviews, 60(6), 625-637. Retrieved March 26, 2026, from [Link]

  • Gattefossé. (n.d.). Lipid-based formulations . Retrieved March 26, 2026, from [Link]

  • O'Dwyer, P. J., & Rago, B. (2021). Oral Dosage Form Delivery Options for Lipid-Based Formulations . Tablets & Capsules. Retrieved March 26, 2026, from [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments . WHO Technical Report Series, No. 937. Retrieved March 26, 2026, from [Link]

  • Shakeel, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Journal of Pharmaceutical Investigation, 52, 629–640. Retrieved March 26, 2026, from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . OPPTS 830.7840. Retrieved March 26, 2026, from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences, 30(2). Retrieved March 26, 2026, from [Link]

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach . Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1758. Retrieved March 26, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method . Retrieved March 26, 2026, from [Link]

  • Papageorgiou, G. Z., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs . Pharmaceutics, 10(3), 88. Retrieved March 26, 2026, from [Link]

  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions . Retrieved March 26, 2026, from [Link]

  • American Injectables. (2024). Special Considerations for Developing Parenteral Formulations . Retrieved March 26, 2026, from [Link]

  • Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products . Retrieved March 26, 2026, from [Link]

  • Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs . Journal of Advanced Pharmacy Education & Research, 3(4), 427-439. Retrieved March 26, 2026, from [Link]

  • Pharma Times. (2025). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing . Retrieved March 26, 2026, from [Link]

  • European Medicines Agency. (1998). Note for Guidance on Development Pharmaceutics . CPMP/QWP/155/96. Retrieved March 26, 2026, from [Link]

  • Drug Development & Delivery. (2019). Considerations in Developing Complex Parenteral Formulations . Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Resolving baseline noise in 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide LC-MS detection

Topic: Resolving Baseline Noise in 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide Detection Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise in 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide Detection

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing signal-to-noise (S/N) degradation during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide.

Rather than providing a generic checklist, this hub explores the specific physicochemical behavior of this compound, offering self-validating diagnostic workflows and causality-driven protocols to restore assay integrity.

Mechanistic Overview: Why Does This Compound Generate Noise?

To effectively troubleshoot, we must first understand the molecular causality of the noise. 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide (Molecular Weight: ~227.66 g/mol ) presents a unique triad of analytical challenges in LC-MS:

  • The "Low-Mass" Chemical Noise Zone: With an expected [M+H]+ precursor ion at m/z 228, the compound falls directly into a highly congested mass region. The low mass range (m/z 100–300) is notoriously susceptible to chemical interference from solvent clusters, plasticizers, and trace mobile phase additives[1].

  • Lipophilic Late-Elution: The combination of a halogenated phenyl ring (chloro, fluoro) and a bulky cyclobutane ring renders the molecule highly lipophilic. In reversed-phase chromatography, it requires a high percentage of organic solvent to elute. This late elution window coincides perfectly with the elution of strongly retained biological matrix components and stationary phase column bleed, leading to a localized baseline "hump"[2].

  • Carboxamide Adduct Formation: The carboxamide moiety is the primary site for protonation in positive Electrospray Ionization (ESI+). However, it is also highly prone to coordinating with alkali metals. If trace sodium is present in the system, the signal splits between the [M+H]+ (m/z 228) and [M+Na]+ (m/z 250) states. This signal dilution artificially lowers the analyte intensity relative to the background noise, destroying the S/N ratio[3].

CausalityNoise Compound 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide Prop1 Low Molecular Weight (m/z 228) Compound->Prop1 Prop2 Lipophilic Core (Halogens + Cyclobutane) Compound->Prop2 Prop3 Carboxamide Group (Primary Ionization Site) Compound->Prop3 Effect1 Susceptible to Low-Mass Chemical Background Noise Prop1->Effect1 Effect2 Late Elution Co-elutes with Column Bleed/Matrix Prop2->Effect2 Effect3 Prone to Adduct Formation (e.g.,[M+Na]+) Prop3->Effect3 Result Decreased Signal-to-Noise (Elevated Baseline) Effect1->Result Effect2->Result Effect3->Result

Logical relationship between compound physicochemical properties and LC-MS baseline noise generation.

Diagnostic Workflow: The Self-Validating Isolation Method

When baseline noise spikes, changing multiple parameters simultaneously obscures the root cause. We employ a Self-Validating System Isolation approach. By systematically removing components from the flow path, the system definitively proves or disproves the origin of the noise[2].

BaselineNoiseDiagnostic Start High Baseline Noise Detected at m/z 228 Step1 Bypass LC: Direct Infusion of Solvent Start->Step1 Decision1 Is Noise Still Present? Step1->Decision1 MS_Issue MS Source Issue: Contamination or Gas Purity Decision1->MS_Issue  Yes   LC_Issue LC System Issue: Reconnect LC without Column Decision1->LC_Issue  No   Action_MS Clean ESI Source & Verify N2 Gas Purity MS_Issue->Action_MS Decision2 Is Noise Still Present? LC_Issue->Decision2 Solvent_Issue Mobile Phase/Pump Issue: Check Solvents & Degasser Decision2->Solvent_Issue  Yes   Column_Issue Column/Matrix Issue: Column Bleed or Carryover Decision2->Column_Issue  No   Action_Solvent Use LC-MS Grade Solvents Flush System Solvent_Issue->Action_Solvent Action_Column Flush Column with High Organic Solvent Column_Issue->Action_Column

Diagnostic workflow for isolating LC-MS baseline noise sources using a self-validating bypass method.

Step-by-Step Troubleshooting Protocols

Protocol A: Executing the System Isolation Workflow

Causality: Baseline noise can originate from the mass spectrometer (dirty source), the LC pumps (contaminated solvents), or the column (stationary phase bleed). This protocol isolates the variable.

  • Direct Infusion (MS Isolation): Disconnect the LC from the mass spectrometer. Using a syringe pump, directly infuse a neat, LC-MS grade solvent (e.g., 50:50 Water:Acetonitrile) at 10 µL/min into the ESI source. Monitor the baseline at m/z 228.

    • Validation: If the noise persists, the LC is innocent. The issue lies within the MS (e.g., contaminated corona needle, dirty ion transfer tube, or impure nitrogen desolvation gas)[1].

  • Zero-Dead-Volume Union (Pump/Solvent Isolation): If the MS is clean, reconnect the LC system but replace the analytical column with a zero-dead-volume union. Run your standard gradient.

    • Validation: If the baseline noise returns, the contamination is in the mobile phase, the degasser, or the pump seals[4].

  • Column Reattachment (Column Isolation): If the baseline is flat without the column, reattach the column.

    • Validation: If the noise spikes specifically as the organic gradient increases, you are experiencing column bleed or the elution of accumulated hydrophobic matrix[2].

Protocol B: Mobile Phase & Source Optimization for Carboxamides

Causality: HPLC-grade solvents contain trace UV-transparent impurities that ionize aggressively in ESI, drowning out low-mass analytes. Furthermore, unbuffered solvents allow random adduct formation.

  • Solvent Upgrade: Discard all HPLC-grade solvents. Flush the system with highly purified water, then replace with strictly LC-MS Grade Water and Acetonitrile/Methanol[5].

  • Buffer Addition (Adduct Consolidation): To prevent the carboxamide from splitting into [M+H]+ and [M+Na]+ signals, add 2–5 mM LC-MS grade Ammonium Formate to both the aqueous and organic mobile phases.

    • Causality: The high concentration of ammonium ions outcompetes trace sodium, forcing the analyte into a single, predictable [M+H]+ or [M+NH4​]+ state, instantly improving the S/N ratio[3].

  • Divert Valve Implementation: Program the LC-MS divert valve to send the first 2 minutes of the run (salts and polar matrix) and the final 2 minutes (column wash) to waste.

    • Causality: This prevents the heavy matrix from entering the ESI source, drastically reducing long-term background chemical noise[6].

  • Cone Gas Optimization: Increase the cone gas (or sweep gas) flow rate by 10-15%.

    • Causality: A higher cone gas flow helps blow away un-ionized solvent clusters and low-mass neutral contaminants before they can be drawn into the mass analyzer vacuum[1].

Quantitative Data: Impact of Interventions

The following table summarizes the expected quantitative improvements in baseline noise and analyte signal when applying the protocols above to 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide analysis.

Troubleshooting InterventionBaseline Noise (cps)Analyte Signal (cps)S/N RatioImprovement Factor
Initial State (HPLC Grade Solvents, No Buffer)4,50018,0004.0Baseline
Switch to LC-MS Grade Solvents 1,20019,50016.24.0x
Add 5mM Ammonium Formate (Consolidates Adducts)1,35048,00035.58.8x
Optimize Cone Gas Flow (Reduces Low-Mass Clusters)45045,000100.025.0x
Implement Divert Valve (Post-100 Injections)50046,00092.0Sustains Performance

Note: Data represents typical MS/MS Multiple Reaction Monitoring (MRM) responses for low-mass lipophilic carboxamides. cps = counts per second.

Expert FAQs

Q: The baseline noise at m/z 228 only appears at the very end of my gradient run. Is my detector failing? A: No, your detector is functioning normally. Because 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is highly lipophilic, it elutes at a high percentage of organic solvent. As the organic concentration peaks at the end of the gradient, strongly retained contaminants (from sample matrix or pump seal wear) and stationary phase column bleed are washed off the column simultaneously[2]. To resolve this, institute a stronger sample cleanup (e.g., Solid Phase Extraction) or replace aging columns.

Q: I am seeing a constant high background noise even during blank injections. Is this carryover from the carboxamide? A: Not necessarily. "Carryover" implies the analyte itself is stuck in the system. However, constant noise across the entire chromatogram is usually isobaric chemical noise—meaning a solvent impurity or plasticizer shares the same nominal mass (m/z 228) as your analyte[1]. Use the System Isolation Protocol (Protocol A) to determine if the noise is coming from the solvent or the MS source.

Q: Why does adding a buffer increase my baseline noise slightly, but you still recommend it? A: Adding a buffer like ammonium formate introduces more ions into the system, which can marginally raise the absolute baseline noise (as seen in the data table, from 1,200 to 1,350 cps)[7]. However, because the buffer prevents the carboxamide from forming random sodium adducts, it drastically increases the absolute analyte signal (from 19,500 to 48,000 cps). The net result is a massive improvement in the Signal-to-Noise (S/N) ratio, which is the true metric of assay sensitivity[3].

References

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Source: Chromatography Online URL:[Link]

  • Shimadzu Baseline Disturbance Source: Shimadzu URL:[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: Restek URL:[Link]

  • PharmPK Discussion - Rise in background noise in LC-MS/MS analysis Source: PharmPK URL:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: Waters Corporation URL:[Link]

  • Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ Source: ResearchGate URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating Impurities in the Scale-Up Synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Introduction: The successful scale-up of active pharmaceutical ingredient (API) intermediates like 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a critical phase in drug development. Moving from the controlled env...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The successful scale-up of active pharmaceutical ingredient (API) intermediates like 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is a critical phase in drug development. Moving from the controlled environment of a laboratory to the dynamic conditions of a pilot plant or manufacturing facility often introduces new challenges, particularly in controlling impurity profiles.[1][2] Impurities that are negligible at the gram scale can become significant at the kilogram scale, impacting yield, quality, and regulatory compliance.[2] This guide provides a structured, problem-solving approach for researchers, process chemists, and manufacturing professionals to anticipate, identify, and mitigate common synthetic impurities encountered during the scale-up of this specific molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurity management during the scale-up process.

Q1: What are the most common potential impurities in the synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, assuming a nitrile hydrolysis route?

A1: The synthesis typically involves the hydrolysis of the precursor, 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile. Based on this route, the primary impurities can be categorized as follows:

  • Starting Material: Unreacted 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile.

  • Over-hydrolysis Product: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid, formed when the amide product is further hydrolyzed.[3][4][5]

  • Raw Material Impurities: Contaminants from starting materials, reagents, or solvents used in the process.[][7][8]

  • Process-Related Impurities: These can include dimers, isomers, or by-products from side reactions that become more prevalent at scale.[7][9]

Table 1: Summary of Common Impurities and Their Origins
Impurity Name Structure Likely Origin
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrilePrecursor NitrileIncomplete reaction
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acidCarboxylic AcidOver-hydrolysis of the target amide
Dimeric SpeciesVariesSide-reactions under harsh conditions or high concentration
Solvent AdductsVariesReaction of intermediates with process solvents

Q2: Why does the impurity profile often worsen during scale-up?

A2: Scale-up is not a linear process.[10] Chemical and physical dynamics change significantly when moving from small flasks to large reactors, which can amplify impurity formation.[1][2] Key factors include:

  • Heat and Mass Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[2] This can lead to localized "hot spots" where temperature-sensitive side reactions and degradation can occur.[2]

  • Mixing Inefficiencies: Achieving uniform mixing in a large vessel is challenging. Poor mixing can create areas of high reagent concentration, promoting the formation of by-products like dimers.[11][12]

  • Extended Reaction Times: Scale-up operations, including charging reagents and heat-up/cool-down cycles, take longer. Prolonged exposure to reaction conditions can increase the formation of degradation products.

Q3: What are the general regulatory expectations for impurity control?

A3: Regulatory bodies like the FDA and EMA have stringent guidelines for API purity. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, are critical.[9] These guidelines require that any impurity present above a certain threshold (e.g., 0.1%) in a new drug substance must be identified, characterized, and justified from a safety perspective.[9] Therefore, robust control strategies are not just for process efficiency but are a fundamental regulatory requirement.[7][9]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific impurity issues in a question-and-answer format.

Guide 1: Controlling the Carboxylic Acid Impurity

Q: During our pilot-scale batch, the level of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exceeded our 0.5% specification. What is the cause, and how can we minimize this impurity?

A: Cause Analysis: The formation of the carboxylic acid is a classic case of over-hydrolysis. The desired amide product can undergo a second hydrolysis step under the same acidic or basic conditions used to convert the starting nitrile.[4][5][13] This issue is often exacerbated at scale due to longer reaction times and potential temperature overshoots.[10]

G cluster_main Reaction Pathway Nitrile 1-(2-Chloro-4-fluorophenyl) cyclobutanecarbonitrile Amide 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide (Desired Product) Nitrile->Amide Hydrolysis (H+ or OH-) Acid 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxylic acid (Impurity) Amide->Acid Over-Hydrolysis (Excess H+ or OH-, Heat, Time)

Caption: Reaction pathway showing the formation of the desired amide and the carboxylic acid impurity.

Mitigation Protocol:

  • Re-evaluate Stoichiometry:

    • Action: Carefully control the equivalents of acid or base used. While a stoichiometric excess is often needed to drive the reaction, an excessive amount will accelerate the second hydrolysis step.

    • Causality: The rate of both hydrolysis steps is dependent on the concentration of the acid or base catalyst. Reducing the excess limits the driving force for the unwanted second step.

  • Implement Strict Temperature Control:

    • Action: Lower the reaction temperature. Validate the process to find the minimum temperature at which the nitrile-to-amide conversion proceeds at an acceptable rate.

    • Causality: The activation energy for the amide-to-acid hydrolysis may be higher than that for the nitrile-to-amide step. Lowering the temperature can disproportionately slow the undesired reaction.

    • Example Data:

Table 2: Hypothetical Data on Temperature vs. Impurity Formation
Batch Scale Temperature (°C) Reaction Time (h) Carboxylic Acid Impurity (%)
1 L (Lab)80°C40.25%
100 L (Pilot)85°C (Overshoot)61.10%
100 L (Pilot)70°C (Optimized)80.45%
  • Monitor the Reaction Closely:

    • Action: Implement in-process controls (IPCs) using High-Performance Liquid Chromatography (HPLC).[][7] Sample the reaction every hour to track the disappearance of the starting nitrile and the formation of both the amide and the acid.

    • Causality: Real-time monitoring allows for the reaction to be quenched precisely when the conversion of the starting material is maximized, and the formation of the acid impurity begins to accelerate. This data-driven approach is a core principle of Quality by Design (QbD).[1][8]

  • Modify Quenching and Work-up:

    • Action: Once the reaction is complete based on IPCs, quench it by neutralizing the acid or base catalyst promptly. Cool the batch rapidly to below room temperature before beginning the work-up procedure.

    • Causality: Quenching stops the chemical reaction, and cooling significantly slows any residual reaction rates, preventing further impurity formation during downstream processing.

Guide 2: Removing Residual Starting Material

Q: Our final product contains over 1% of the unreacted nitrile starting material, which is difficult to remove by simple crystallization. What purification strategies can we employ?

A: Cause Analysis: High levels of residual starting material indicate an incomplete reaction. While optimizing the reaction is the first step, a robust purification method is essential for ensuring the final product meets specifications. The structural similarity and comparable polarity between the nitrile and the amide can make separation by crystallization challenging.

G cluster_workflow Purification Workflow start Crude Product (Amide + Nitrile Impurity) dissolve Dissolve in Organic Solvent (e.g., Toluene, EtOAc) start->dissolve wash Aqueous Acidic Wash (e.g., dilute HCl) dissolve->wash Protonates basic impurities separate1 Separate Layers wash->separate1 wash2 Aqueous Basic Wash (e.g., NaHCO3) separate1->wash2 Removes acidic impurities separate2 Separate Layers wash2->separate2 dry Dry Organic Layer (e.g., MgSO4) separate2->dry concentrate Concentrate & Crystallize dry->concentrate end Pure Amide Product concentrate->end

Caption: A logical workflow for the purification of the crude product via liquid-liquid extraction.

Purification Protocol: Reactive Extraction

This protocol leverages the difference in the chemical reactivity of the nitrile and amide functional groups. The amide can be protonated under acidic conditions, making it water-soluble, while the nitrile remains in the organic phase.

  • Solvent Selection:

    • Action: Dissolve the crude product in a water-immiscible organic solvent where the amide has good solubility at elevated temperatures but poor solubility at room temperature. Suitable candidates include Toluene, Ethyl Acetate, or Methyl-tert-butyl ether (MTBE).

  • Acidic Wash (Forward Extraction):

    • Action: Transfer the organic solution to a suitably sized reactor or separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Agitate the mixture thoroughly for 15-30 minutes.

    • Causality: The amide nitrogen is weakly basic and can be protonated by the acid, forming a water-soluble salt. The nitrile group is non-basic and will remain in the organic layer.[14]

    • Equation: R-CONH₂ + HCl → [R-CONH₃]⁺Cl⁻ (Water Soluble)

  • Layer Separation:

    • Action: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amide product. The upper organic layer contains the bulk of the nitrile impurity and can be discarded (or reprocessed).

  • Neutralization and Back-Extraction:

    • Action: To the aqueous layer containing the amide salt, add a fresh portion of the organic solvent. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with agitation until the pH is neutral or slightly basic (pH 7-8).

    • Causality: Neutralization deprotonates the amide salt, converting it back to the free amide, which is no longer water-soluble and will be extracted back into the fresh organic layer.

    • Equation: [R-CONH₃]⁺Cl⁻ + NaOH → R-CONH₂ (Organic Soluble) + NaCl + H₂O

  • Final Work-up and Crystallization:

    • Action: Separate the organic layer, wash it with brine to remove residual water, dry it over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under vacuum to induce crystallization.

    • Causality: This procedure effectively separates the product from the chemically different impurity, leading to a much purer feedstock for the final crystallization step, which should now yield a product that meets specifications.

References

  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • PharmaFeatures. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
  • Google Patents. (n.d.).
  • BOC Sciences. (2025, September 11).
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • FB Pharmtech. (2025, July 10). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
  • W.R. Grace. (2025, February 6).
  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Chemguide. (n.d.). hydrolysing nitriles.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.

Sources

Troubleshooting

Technical Support Center: Maximizing Stability of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the pH-dependent stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the pH-dependent stability of the novel compound 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide . While specific stability data for this exact molecule is not extensively published, this guide is built upon the well-established principles of amide chemistry and physical organic chemistry. By understanding the core mechanisms of degradation, you can design robust experiments to determine the optimal pH for maximizing the stability of this and other similar carboxamide-containing compounds.

Introduction: Why pH is Critical for Carboxamide Stability

The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] For molecules containing a carboxamide functional group, such as 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, the pH of the aqueous environment is a primary determinant of chemical stability. The amide bond, while generally robust, is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4] The rate of this degradation is highly pH-dependent, typically exhibiting a 'U-shaped' or 'V-shaped' curve when plotted against pH. Identifying the bottom of this curve—the pH of minimum degradation—is essential for developing stable liquid formulations and ensuring the integrity of the active pharmaceutical ingredient (API) during manufacturing and storage.

This guide will walk you through the underlying degradation mechanisms, provide answers to common experimental challenges, and offer a detailed protocol for generating a comprehensive pH-rate profile for your compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during your stability assessments.

Q1: My compound is rapidly degrading in an acidic solution (pH < 4). What is the likely chemical mechanism, and how can I mitigate it?

A1: The degradation you are observing is almost certainly acid-catalyzed hydrolysis. Amides are susceptible to this reaction, which involves the cleavage of the carbon-nitrogen bond to form a carboxylic acid and an amine.

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the amide.[5][6] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[5][6] This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the corresponding carboxylic acid and amine.[4]

  • Influence of Substituents: The 2-chloro and 4-fluoro substituents on the phenyl ring are electron-withdrawing. This electronic effect can influence the rate of hydrolysis. Under acidic conditions, these groups may slightly decrease the basicity of the carbonyl oxygen, potentially slowing the initial protonation step. However, the overall effect is often complex and must be determined experimentally.

  • Mitigation Strategy: The most effective way to mitigate acid-catalyzed hydrolysis is to adjust the pH of your solution to a less acidic or neutral range. By increasing the pH, you decrease the concentration of hydronium ions (H₃O⁺), which are the catalytic species, thereby slowing the rate of degradation. A systematic pH stability study (see protocol below) is the best approach to identify the optimal pH range.

Q2: I'm observing significant degradation in a basic solution (pH > 8). What is happening and what is the recommended course of action?

A2: This is indicative of base-catalyzed hydrolysis. While generally amides are less reactive towards bases than esters, this pathway can become significant at higher pH values, especially with heating.[2][7]

  • Mechanism: In this reaction, a hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of the amide.[3] This forms a tetrahedral intermediate. The breakdown of this intermediate to expel the amide anion (R₂N⁻) is typically the rate-limiting step because the amide anion is a very poor leaving group.[7] However, in a subsequent and rapid acid-base reaction, the newly formed carboxylic acid will deprotonate, and the amide anion will be protonated by water, driving the reaction to completion.[7]

  • Influence of Substituents: The electron-withdrawing chloro and fluoro groups on the phenyl ring make the carbonyl carbon more electrophilic. This increased electrophilicity can make the amide more susceptible to nucleophilic attack by hydroxide ions, potentially accelerating the rate of base-catalyzed hydrolysis compared to an unsubstituted analog.

  • Recommended Action: To minimize base-catalyzed degradation, you should lower the pH of your solution towards the neutral or slightly acidic range. As with acid-catalyzed hydrolysis, a full pH-rate profile is necessary to pinpoint the pH of maximum stability.

Q3: What is a "pH-rate profile," and how do I generate one to find the optimal pH for my compound?

A3: A pH-rate profile is a graph that plots the logarithm of the observed degradation rate constant (log k) against the pH of the solution. This plot visually represents the stability of your compound across a wide pH range and is the definitive tool for identifying the pH of maximum stability.

Generating a pH-rate profile involves:

  • Buffer Preparation: Preparing a series of buffers across a broad pH range (e.g., pH 2 to 10).

  • Incubation: Incubating solutions of your compound in each buffer at a constant, often elevated, temperature to accelerate degradation to a measurable rate.

  • Quantification: Periodically withdrawing samples and quantifying the remaining concentration of the parent compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculating the observed first-order rate constant (k_obs) at each pH point and plotting log(k_obs) versus pH. The lowest point on this curve corresponds to the pH of maximum stability.

A detailed, step-by-step protocol for this experiment is provided in the "Experimental Protocols" section below.

Q4: My compound seems most stable around neutral pH, but the degradation rate is still higher than desired. What other factors could be at play?

A4: If you've identified the optimal pH and stability is still a concern, consider these other factors:

  • Buffer Species Catalysis: Certain buffer components can themselves catalyze hydrolysis (general acid-base catalysis). For example, phosphate and citrate buffers can sometimes participate in the degradation reaction. It may be worthwhile to screen different buffer systems at your target pH to see if the degradation rate changes.

  • Oxidation: Is your molecule susceptible to oxidation? While the primary degradation pathway for amides is hydrolysis, other functional groups could be sensitive to dissolved oxygen or trace metal ions that catalyze oxidation. Consider performing your stability study under an inert atmosphere (e.g., nitrogen or argon) or including an antioxidant or chelating agent (like EDTA) to assess this possibility.

  • Photostability: Exposure to light, particularly UV light, can cause photodegradation. Ensure your stability studies are conducted in light-protected containers (e.g., amber vials) unless you are specifically investigating photostability as per ICH Q1B guidelines.[8][9]

  • Temperature: Degradation rates are highly dependent on temperature. The stability you observe at an accelerated temperature (e.g., 50°C) will be significantly higher than at room temperature or refrigerated conditions. You can use the Arrhenius equation to project the shelf-life at different storage temperatures based on data from multiple temperatures.

Visualizing Degradation and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate the key chemical pathways and the experimental workflow.

Diagram 1: Amide Hydrolysis Mechanisms

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A_Amide Amide (R-CO-NR'R'') A_Protonation 1. Protonation of Carbonyl Oxygen (Activated Electrophile) A_Amide->A_Protonation H⁺ A_Attack 2. Nucleophilic Attack by H₂O A_Protonation->A_Attack A_Intermediate Tetrahedral Intermediate A_Attack->A_Intermediate A_Breakdown 3. C-N Bond Cleavage A_Intermediate->A_Breakdown A_Products Carboxylic Acid + Amine A_Breakdown->A_Products B_Amide Amide (R-CO-NR'R'') B_Attack 1. Nucleophilic Attack by OH⁻ B_Amide->B_Attack OH⁻ B_Intermediate Tetrahedral Intermediate B_Attack->B_Intermediate B_Breakdown 2. C-N Bond Cleavage (Poor Leaving Group) B_Intermediate->B_Breakdown B_Products Carboxylate + Amine B_Breakdown->B_Products

Caption: Mechanisms for acid- and base-catalyzed amide hydrolysis.

Diagram 2: Experimental Workflow for pH-Rate Profiling

Sources

Reference Data & Comparative Studies

Validation

A Guide to Ensuring Reproducibility of Novel Chemical Entities in High-Throughput Screening: A Case Study with 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

Executive Summary The successful identification of novel therapeutic agents through high-throughput screening (HTS) is fundamentally dependent on the reproducibility of the generated data. A screening campaign that canno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful identification of novel therapeutic agents through high-throughput screening (HTS) is fundamentally dependent on the reproducibility of the generated data. A screening campaign that cannot be reproduced is a campaign that has failed, leading to wasted resources and false leads. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of HTS assays, using the novel chemical entity (NCE) 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide as a representative test article. We will use the inhibition of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway implicated in neurodegenerative diseases, as our model biological target.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, statistical validation, and data interpretation to build robust and reliable HTS workflows.

Introduction: The Reproducibility Crisis and the Role of HTS

High-throughput screening is the cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify "hits" that modulate a biological target.[3] However, the very scale and automation that make HTS powerful also introduce potential sources of variability that can compromise the reliability of the results.[4] A lack of reproducibility not only undermines the validity of a specific screen but can also derail entire drug discovery programs.[5]

This guide will walk through the essential steps to validate an HTS assay for a novel compound, ensuring that every identified "hit" is a statistically significant and reproducible event.

The Biological Target: Kynurenine 3-Monooxygenase (KMO)

KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[6] It is predominantly expressed in microglia and catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[1] Dysregulation of KMO activity is linked to the production of neurotoxic metabolites like quinolinic acid, implicating the enzyme in the pathology of several neuroinflammatory and neurodegenerative disorders, including Huntington's and Alzheimer's disease.[1][2][7] This makes KMO an attractive therapeutic target for the discovery of novel inhibitors.

The Test Article: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

We will consider this molecule as a novel chemical entity (NCE) emerging from a medicinal chemistry program. Its structure contains features common in modern drug candidates, such as a fluorinated aromatic ring, which can enhance metabolic stability and binding affinity.[8] The core challenge is to determine if this compound, or any NCE, can produce a consistent inhibitory effect on our target, KMO, in a high-throughput format.

Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO Three_HK 3-Hydroxykynurenine (3-HK) Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid KMO->Three_HK

Caption: The Kynurenine Pathway, highlighting the pivotal role of KMO.

Part I: Foundational Principles of a Reproducible HTS Assay

Before any compound can be tested, the assay itself must be proven to be robust. Assay robustness is the measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[9]

1. Choosing the Right Assay Format: Causality Matters

The choice between a biochemical and a cell-based assay is the first critical decision.

  • Biochemical Assays: These use purified components (e.g., recombinant KMO enzyme, its substrate kynurenine). They offer lower variability and a direct measure of target engagement.[9] This is the ideal starting point for assessing the direct inhibitory potential of our test article.

  • Cell-Based Assays: These measure a cellular response (e.g., downstream signaling or cytotoxicity) in a more physiologically relevant environment.[10] While valuable for secondary screening, they inherently have higher variability due to complex cellular processes.

For our primary screen of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, a biochemical fluorescence-based assay measuring KMO activity is the logical choice to minimize confounding factors and directly assess target inhibition.

2. Understanding and Mitigating Variability

Variability in HTS can be broadly categorized into two types:

  • Systematic Error: This is non-random bias that can be directional and reproducible, but incorrect. Common causes include inconsistent liquid handling, temperature gradients across incubators, and "edge effects" on microplates.[11]

  • Random Error: This is non-directional, statistical fluctuation inherent in any measurement. It can be minimized with high-quality reagents and precise instrumentation but never fully eliminated.[11]

A robust assay design aims to minimize systematic error through careful protocol development and quantify random error to ensure it doesn't obscure real biological effects.[12]

3. The Statistical Pillars of Assay Quality

To objectively measure assay quality, several statistical metrics are essential. These are not just numbers; they are the self-validating language of a successful screen.

MetricFormulaWhy It Matters (Causality)Ideal Value
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Measures the separation between the means of the positive (pos) and negative (neg) controls relative to their standard deviations (σ). It provides a dimensionless, universal score of assay quality and its suitability for HTS.[3]≥ 0.5
Signal to Background (S/B) μpos / μnegIndicates the dynamic range of the assay. A high S/B ensures that a "hit" signal is clearly distinguishable from the baseline noise.≥ 10
Coefficient of Variation (%CV) (σ / μ) * 100Measures the relative variability of a set of measurements. It is crucial for assessing the consistency of both the controls and the test compound replicates.< 10%

μ = mean, σ = standard deviation

An assay with a Z'-factor ≥ 0.5 is considered excellent and suitable for a full-scale HTS campaign.[9]

Part II: Experimental Workflow for Assessing Reproducibility

This section provides a detailed, step-by-step protocol to validate the KMO inhibition assay before and during the screening of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide.

dev Step 1: Assay Development (Reagent Optimization, DMSO Tolerance) mini_val Step 2: Mini-Validation (Single Plate, Intra-Assay) dev->mini_val Assess initial robustness full_val Step 3: Full Validation (3 Plates, 3 Days, Inter-Assay) mini_val->full_val Proceed if Z' > 0.5 data_acq Step 4: Data Acquisition full_val->data_acq Execute 9-plate run qc Step 5: Quality Control (Calculate Z', CV%, S/B per plate) data_acq->qc norm Step 6: Data Normalization (% Inhibition Calculation) qc->norm Pass if all plates meet criteria analysis Step 7: Reproducibility Analysis (Compare Inter-Day & Inter-Plate Results) norm->analysis go_no_go Go / No-Go Decision for Full Screen analysis->go_no_go Evaluate consistency

Caption: Workflow for HTS Reproducibility Validation.

Protocol: Inter-Day and Inter-Plate Reproducibility Assessment

This protocol is designed to rigorously test the assay's performance over time and across different plates, which are major sources of systematic error.[13]

Objective: To determine if the KMO inhibition assay provides consistent results for control compounds and the test article across three separate days.

Materials:

  • Recombinant Human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • A known, potent KMO inhibitor (e.g., GSK180) as a positive control.

  • DMSO (vehicle) as a negative control.

  • 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide (Test Article).

  • Assay Buffer

  • 384-well black, flat-bottom plates.

  • Automated liquid handlers and plate readers.

Procedure:

  • Preparation (Day 1, 2, and 3):

    • On each of the three days, prepare fresh solutions of all reagents (KMO enzyme, substrate, cofactor, controls, and test article). This is critical to account for reagent stability issues.

    • Create a dose-response plate map. A typical layout includes columns dedicated to the negative control (DMSO only), the positive control (a known inhibitor at its EC100), and multiple concentrations of the test article.

  • Assay Execution (Repeated on Day 1, 2, and 3):

    • For each day, prepare three identical 384-well plates (Plates A, B, and C).

    • Dispensing: Use an acoustic dispenser or automated liquid handler to dispense nanoliter volumes of the test article, positive control, and DMSO into the appropriate wells. This minimizes volume-related errors.

    • Enzyme Addition: Add KMO enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow compound binding.

    • Reaction Initiation: Add the substrate/cofactor mix to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a fixed time (e.g., 60 minutes).

    • Detection: Stop the reaction and read the fluorescence signal on a validated plate reader.

  • Data Analysis:

    • For each of the nine plates (3 plates/day x 3 days), calculate the Z'-Factor, S/B ratio, and %CV for the positive and negative controls.[14]

    • Normalize the data for each plate to percent inhibition using the formula: % Inhibition = 100 * (1 - [Signal_Compound - μ_pos] / [μ_neg - μ_pos])

    • Plot the dose-response curves for the test article for each of the nine plates and calculate the IC50 value from each curve.

Part III: Comparative Analysis - A Tale of Two Screens

The results from the validation study will determine if the assay is suitable for a larger screen. Below are two hypothetical outcomes for our test article.

Scenario A: A Robust and Reproducible Assay

This is the ideal outcome, demonstrating that the assay is well-controlled and the test article's activity is consistent.

Table 1: Results from a Successful Validation Study

DayPlateZ'-FactorControl %CVTest Article IC50 (µM)
1A0.784.5%1.21
1B0.814.2%1.18
1C0.755.1%1.25
2A0.794.8%1.20
2B0.775.3%1.23
2C0.804.6%1.19
3A0.765.5%1.26
3B0.824.1%1.17
3C0.794.9%1.22
Mean 0.79 4.8% 1.21
StDev 0.02 0.4% 0.03
Overall %CV 2.5% 8.3% 2.5%

Interpretation: The consistently high Z'-factors and low %CV for both the controls and the test article's IC50 value demonstrate high reproducibility. The assay is validated, and the inhibitory activity of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is confirmed.

Scenario B: A Failed Assay Lacking Reproducibility

This outcome indicates significant issues in the assay protocol that must be resolved before proceeding.

Table 2: Results from a Failed Validation Study

DayPlateZ'-FactorControl %CVTest Article IC50 (µM)
1A0.657.8%1.5
1B0.599.1%1.9
1C0.618.5%1.7
2A0.4115.2%3.8
2B0.3518.5%5.1
2C0.4516.1%4.2
3A0.686.9%1.3
3B0.559.9%2.1
3C0.638.2%1.8
Mean 0.55 11.1% 2.6
StDev 0.12 4.2% 1.3
Overall %CV 21.8% 37.8% 50.0%

Interpretation: The results are highly inconsistent. The Z'-factor on Day 2 dropped below the acceptable threshold of 0.5, and the %CV for both controls and the IC50 value is unacceptably high. The IC50 varies by over 3-fold across the study. This assay is not reproducible.

Part IV: Troubleshooting and Best Practices

When faced with a scenario like B, a systematic troubleshooting process is required.

1. Investigate Systematic Errors:

  • Plate Effects: Analyze the raw data for spatial patterns. Are there "edge effects" where wells on the perimeter of the plate give consistently different readings? This could point to uneven incubation temperatures or evaporation.[11]

  • Instrumentation: Was the liquid handler dispensing accurately on Day 2? Was the plate reader calibrated? Run diagnostic checks on all automated equipment.

2. Evaluate Reagents and Protocol:

  • Reagent Stability: The failure on Day 2 could indicate that a critical reagent (e.g., the KMO enzyme or NADPH) is unstable when stored overnight, even under recommended conditions. The best practice is always to use freshly prepared reagents for each run.[9]

  • DMSO Quality: Low-quality DMSO can contain water, which can cause compound precipitation and lead to highly variable results. Always use high-purity, anhydrous DMSO.[14]

3. Enhance Protocol Robustness:

  • Interleaving Plates: Distribute samples and controls across plates in an interleaved or randomized pattern to mitigate the impact of any systematic spatial bias.[13]

  • Replicate Measurements: Running experiments in duplicate or triplicate is essential for identifying outliers and gaining statistical confidence in the results.[12]

Conclusion

Ensuring the reproducibility of a high-throughput screen is not a preliminary step; it is the foundation upon which all subsequent drug discovery efforts are built. By implementing a rigorous, multi-day validation protocol and relying on objective statistical metrics like the Z'-Factor and Coefficient of Variation, researchers can establish a self-validating system. This approach provides confidence that the observed activity of a novel chemical entity, such as 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide, is a true and reproducible biological effect, worthy of further investigation in the long and arduous journey of drug development.

References

  • Assay Development for High-Throughput Screening: Best Practices. (2026). Vertex AI Search.
  • Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. (2015). ResearchGate. [Link]

  • Role of Kynurenine and Its Derivatives in the Neuroimmune System - MDPI. (2024). MDPI. [Link]

  • Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Kynurenine 3-monooxygenase - Wikipedia. (n.d.). Wikipedia. [Link]

  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. (n.d.). bioRxiv. [Link]

  • Process validation and screen reproducibility in high-throughput screening - PubMed. (2009). National Center for Biotechnology Information. [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). Royal Society of Chemistry. [Link]

  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Oxford Academic. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2026). ResearchGate. [Link]

  • Statistical practice in high-throughput screening data analysis - PubMed. (2006). National Center for Biotechnology Information. [Link]

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN. [Link]

  • Two effective methods for correcting experimental high-throughput screening data. (2012). Oxford Academic. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. (2025). ResearchGate. [Link]

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. (2006). National Center for Biotechnology Information. [Link]

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Failures from Reproducibility Initiatives underline core challenges - PubMed. (2017). National Center for Biotechnology Information. [Link]

  • Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect - CORE. (n.d.). CORE. [Link]

  • EP2446026B1 - Transaminase reactions - Google Patents. (n.d.).
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. [Link]

  • Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1. (2022). MDPI. [Link]

  • HTS Codes of heading 2924 : Carboxyamide-function compounds - FindHS.Codes. (n.d.). FindHS.Codes. [Link]

  • High Throughput Screening, Drug Discovery and Combinatorial Chemistry Articles. (2020). Molecular Diversity Preservation International. [Link]

  • View MeSH Trace. (n.d.). National Center for Biotechnology Information. [Link]

  • 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - MDPI. (2024). MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026). National Center for Biotechnology Information. [Link]

  • 歐盟ECHA擬建議4項物質納入授權清單啟動公開諮詢. (2026). 經濟部生技醫藥產業發展推動小組. [Link]

  • Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders - PMC. (2022). National Center for Biotechnology Information. [Link]

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  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - MDPI. (2022). MDPI. [Link]

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Sources

Comparative

Assessing batch-to-batch consistency of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

An in-depth evaluation of chemical intermediates is the cornerstone of robust pharmaceutical manufacturing. As a Senior Application Scientist, I have structured this guide to objectively assess the batch-to-batch consist...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical intermediates is the cornerstone of robust pharmaceutical manufacturing. As a Senior Application Scientist, I have structured this guide to objectively assess the batch-to-batch consistency of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide . This compound is a critical building block in the synthesis of cyclobutane-containing active pharmaceutical ingredients (APIs), such as centrally acting monoamine reuptake inhibitors.

In this guide, we will deconstruct the mechanistic origins of batch variability, establish self-validating analytical workflows, and objectively compare two commercial batches synthesized via different routes.

Mechanistic Grounding: Synthesis and Impurity Profiling

The consistency of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is heavily dependent on the precision of its synthetic route. Typically, the process begins with the cycloalkylation of 2-chloro-4-fluorophenylacetonitrile using 1,3-dibromopropane under strong basic conditions, yielding a cyclobutanecarbonitrile intermediate. This is followed by partial hydration to form the target carboxamide.

Batch variability usually stems from two mechanistic side-reactions:

  • Halogen Loss (Des-fluoro/Des-chloro Impurities): Harsh basic conditions during cycloalkylation can trigger nucleophilic aromatic substitution, leading to the loss of the fluorine atom. Because the des-fluoro analog is structurally and hydrophobically similar to the target molecule, it easily co-crystallizes, bypassing standard purification.

  • Over-hydrolysis: If the hydration step is not strictly controlled, the carboxamide further hydrolyzes into [1].

Uncontrolled levels of these impurities can trigger regulatory scrutiny under [2], as they propagate through downstream steps and compromise the safety profile of the final API.

SynthPathway SM 2-Chloro-4-fluorophenylacetonitrile Intermediate 1-(2-Chloro-4-fluorophenyl) cyclobutanecarbonitrile SM->Intermediate Cycloalkylation Impurity1 Des-fluoro Impurity SM->Impurity1 Halogen Loss Reagent 1,3-Dibromopropane + Base Reagent->Intermediate Product 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide Intermediate->Product Hydration Impurity2 Over-hydrolyzed Acid Intermediate->Impurity2 Over-hydrolysis Hydrolysis Partial Hydrolysis (H2O2 / Base) Hydrolysis->Product

Fig 1: Synthetic pathway and common impurity generation for the carboxamide intermediate.

Experimental Workflows for Consistency Assessment

To objectively evaluate batch quality, we must employ analytical methods that are highly sensitive and self-validating. Below are the core protocols used to assess the consistency of the carboxamide intermediate.

Protocol 1: UHPLC-UV/MS for Impurity Profiling

Causality: We select a Superficially Porous Particle (SPP) C18 column over a traditional Fully Porous Particle (FPP) column. The solid silica core of the SPP restricts the diffusion path of the analyte, minimizing the mass transfer term (C-term) of the van Deemter equation. This yields exceptionally sharp peaks, which is mechanistically required to resolve the des-fluoro impurity from the main carboxamide peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the batch sample in 10 mL of Acetonitrile:Water (50:50 v/v).

  • System Suitability Test (Self-Validation): Prior to sample injection, inject a resolution standard containing the target carboxamide spiked with 0.5% over-hydrolyzed acid. Validation Gate: The run is only authorized to proceed if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Chromatographic Separation: Inject 1 µL onto an SPP C18 column (2.1 x 100 mm, 2.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 220 nm and confirm peak identities via positive electrospray ionization mass spectrometry (+ESI-MS).

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: Relying on a traditional capillary melting point is insufficient. We use DSC as mandated by [3] because the carboxamide intermediate can exhibit polymorphism. Polymorphic shifts or poor crystal lattice packing (caused by high impurity loads) drastically alter the dissolution rate of the intermediate in ethereal solvents during subsequent downstream Grignard additions, leading to variable yields.

Step-by-Step Methodology:

  • Calibration Check (Self-Validation): Run an Indium standard ( Tm​ = 156.6 °C). Validation Gate: The instrument is only deemed fit-for-purpose if the measured onset temperature is 156.6 °C ± 0.2 °C.

  • Sample Loading: Accurately weigh 3.0–5.0 mg of the batch sample into a standard aluminum pan and crimp the lid.

  • Thermal Profiling: Equilibrate the cell at 25 °C. Heat the sample from 25 °C to 200 °C at a highly controlled rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

  • Analysis: Calculate the extrapolated onset temperature of the endothermic melting peak to assess crystal lattice purity.

AnalyticalWorkflow Batch Batch Sample HPLC UHPLC-UV/MS (Impurity Profiling) Batch->HPLC NMR qNMR (Assay & Structure) Batch->NMR DSC DSC / TGA (Thermal Stability) Batch->DSC Decision Meets Specs? (Purity > 99.0%) HPLC->Decision NMR->Decision DSC->Decision Release Release for API Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Fig 2: Analytical decision tree for batch-to-batch consistency and release testing.

Comparative Batch Analysis

To demonstrate the impact of synthetic variability, we evaluated two commercial batches of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide.

  • Batch A was synthesized via an optimized, low-temperature catalytic hydration route.

  • Batch B was synthesized via a traditional, aggressive acid-catalyzed hydrolysis route.

The quantitative data and the mechanistic impact of these variations are summarized below:

ParameterBatch A (Optimized Route)Batch B (Traditional Route)Causality & Downstream Impact
UHPLC Purity (%) 99.6%97.2%High purity in Batch A ensures predictable stoichiometry and kinetics in subsequent coupling steps.
Des-fluoro Impurity (%) < 0.05%0.8%Batch B exceeds ICH Q3A identification thresholds; risks forming a toxic des-fluoro API analog that is difficult to purge.
Over-hydrolyzed Acid (%) 0.1%1.5%The carboxylic acid impurity in Batch B will act as a proton donor, prematurely quenching Grignard reagents and severely depressing downstream yield.
DSC Melt Onset (°C) 142.3 °C138.7 °CThe depressed onset in Batch B indicates poor crystal lattice packing due to a high impurity load, which can cause erratic solubility profiles.
Residual Solvents (ppm) Toluene: 40 ppmToluene: 350 ppmHigh residual toluene in Batch B can interfere with the crystallization kinetics and polymorphic form of the final API.

Conclusion

Batch-to-batch consistency for intermediates like 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide is not a mere compliance exercise; it is a chemical necessity. As demonstrated by the comparative data, suboptimal synthetic routes (Batch B) generate over-hydrolyzed and des-fluoro impurities that actively sabotage downstream organometallic reactions. By implementing self-validating UHPLC and DSC workflows, development teams can objectively gatekeep intermediate quality and ensure reproducible API manufacturing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22722124, 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid." PubChem, 2026. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA, Oct 2006. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a set of rules, but as a discipline rooted in chemical physics and biological causality. 1-(2-Chloro-4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a set of rules, but as a discipline rooted in chemical physics and biological causality. 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide represents a class of molecules where the precautionary principle must dictate our operational logistics.

Because the toxicological profile of this specific intermediate is not fully characterized, we must design our safety protocols based on its structural moieties: the lipophilic halogenated phenyl ring, the rigid cyclobutane structure, and the hydrogen-bonding carboxamide group.

Here is your comprehensive, self-validating guide to the safe handling, operational logistics, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

Before donning any Personal Protective Equipment (PPE), it is critical to understand why this compound is hazardous.

  • Lipophilicity and Dermal Penetration: The 2-chloro-4-fluorophenyl group significantly increases the compound's partition coefficient (LogP). Highly lipophilic compounds can rapidly penetrate the stratum corneum (the outer layer of skin). Therefore, standard single-layer latex gloves are insufficient to prevent transdermal absorption.

  • Respiratory Sensitization: As a fine powder, cyclobutanecarboxamide derivatives can easily become aerosolized. Inhalation can lead to severe mucous membrane irritation, allergic reactions, or systemic absorption (1[1]).

  • Hierarchy of Controls: PPE is always the last line of defense. Engineering controls—specifically, certified Chemical Fume Hoods—must be your primary mitigation strategy to systematically remove the hazard from the operator's breathing zone (2[2]).

Personal Protective Equipment (PPE) Specifications

A robust safety system requires that PPE selection directly addresses the mechanistic hazards identified above.

Table 1: PPE Specifications for 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxamide

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥5 mil)Nitrile provides superior resistance to lipophilic organic compounds. Double-gloving prevents transdermal absorption if the outer layer is compromised by solvent breakthrough.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized particulates and solvent splashes during the solubilization phase.
Body Protection Flame-resistant, fluid-resistant Lab CoatPrevents the accumulation of static-charged powders on personal clothing, reducing secondary exposure risks outside the lab.
Respiratory Protection N95/P100 Particulate RespiratorRequired only if handling outside a fume hood. Cyclobutanecarboxamides form fine dusts that irritate the respiratory tract (3[3]).

Operational Plan: Step-by-Step Handling Protocol

Every protocol described below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental & Engineering Control Verification

  • Action: Activate the chemical fume hood and ensure the sash is positioned at the certified operating height (typically 18 inches).

  • Causality: Fume hoods establish a physical barrier and directional airflow, capturing aerosolized amides before they reach the operator.

  • Self-Validation: Check the magnehelic gauge or digital airflow monitor. The inward face velocity must read between 80–120 feet per minute (fpm). If the alarm sounds, abort the procedure immediately.

Step 2: PPE Donning Sequence

  • Action: Inspect gloves for micro-tears. Don the first pair of nitrile gloves, followed by the lab coat. Pull the second pair of gloves over the lab coat cuffs. Don chemical splash goggles.

  • Causality: Layering ensures that if the outer glove is contaminated, it can be safely removed without exposing bare skin to the lipophilic compound.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel micro-spatula.

  • Causality: Halogenated organic powders are highly prone to static buildup. Standard plastic boats can cause the powder to repel and aerosolize, drastically increasing inhalation risk.

  • Self-Validation: Observe the powder upon transfer. If it exhibits static "jumping," stop immediately, ground the spatula, and use an anti-static gun (ionizer) before proceeding.

Step 4: Solubilization

  • Action: Slowly add the chosen organic solvent (e.g., DMSO or DMF) to the pre-weighed powder within a sealed vial.

  • Causality: Rapid addition of solvents can cause localized heat generation (heat of solution) or rapid displacement of air, carrying fine toxic particulates out of the vial and into the environment.

Disposal and Decontamination Plan

Proper waste management prevents downstream contamination and ensures regulatory compliance (4[4]).

  • Spill Cleanup: Never dry-sweep the powder. If a spill occurs, gently cover it with absorbent paper wetted with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe it up. Dry sweeping will re-aerosolize the compound.

  • Waste Segregation: Dispose of all contaminated consumables (pipette tips, weighing boats, outer gloves) in a designated "Halogenated Organic Waste" container.

Table 2: Solubilization & Waste Segregation Logistics

Solvent TypeCompatibilityWaste Stream Designation
DMSO / DMF High solubility; Exothermic potentialHalogenated Organic Waste (due to the solute)
Dichloromethane (DCM) High solubility; High volatilityHalogenated Organic Waste
Water / Aqueous Buffers Poor solubilityAqueous Waste (Trace contamination only)

Process Visualization

G Start Hazard Assessment: 1-(2-Chloro-4-fluorophenyl) cyclobutanecarboxamide PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Control Transfer to Fume Hood (>100 fpm) PPE->Hood Weigh Operational Phase Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination Wet-Wipe Method Spill->Decon Yes Waste Disposal Halogenated Organic Waste Spill->Waste No Decon->Waste

Workflow for handling halogenated cyclobutanecarboxamides, from risk assessment to disposal.

References

  • Matrix Scientific: cyclobutanecarboxamide SDS. 1int.co.uk.
  • Laboratory Safety Guidance - OSHA. osha.gov.
  • Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov.
  • NIOSH Pocket Guide to Chemical Hazards - CDC. cdc.gov.

Sources

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